4-Propanoylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propanoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBABYHFYWPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-propanoylbenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Propanoylbenzonitrile
Introduction
This compound, also known as 4-cyanopropiophenone, is a key chemical intermediate possessing a unique molecular architecture that makes it valuable in medicinal chemistry and materials science.[1] The molecule integrates a propiophenone core with a para-substituted nitrile group, creating a scaffold with distinct electronic and steric properties. The electron-withdrawing nature of both the propanoyl and nitrile functionalities deactivates the aromatic ring, influencing its reactivity in electrophilic substitution, while the carbonyl and cyano groups themselves offer sites for a diverse range of chemical transformations.[1]
This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's characteristics for application in synthesis, analytical method development, and molecular design. We will explore its physical state, solubility, acidity/basicity, and spectroscopic signature, grounding our discussion in established analytical principles and providing actionable experimental protocols.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
Chemical Structure
The structure consists of a benzene ring substituted at the 1 and 4 positions with a propanoyl group (-COC₂H₅) and a nitrile group (-C≡N), respectively.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 52129-98-3 | BenchChem[1], PubChem[2] |
| Molecular Formula | C₁₀H₉NO | PubChem[2] |
| Molecular Weight | 159.18 g/mol | BenchChem[1], PubChem[2] |
| SMILES | CCC(=O)C1=CC=C(C=C1)C#N | PubChem[2] |
| InChIKey | ICQBABYHFYWPRD-UHFFFAOYSA-N | BenchChem[1], PubChem[2] |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various environments. While specific experimental data for this compound is not consistently published in readily accessible databases, we can infer its properties based on its structure and data from analogous compounds, such as its parent molecule, propiophenone.
Melting and Boiling Point
The melting point provides a crucial indicator of purity, while the boiling point reflects the volatility of the compound.
-
Melting Point: Experimental values for this compound are not widely reported. However, we can estimate its properties relative to propiophenone, which has a reported melting point of 18.6 °C.[3][4] The addition of a polar nitrile group to the aromatic ring increases the molecule's polarity and potential for dipole-dipole interactions, which would be expected to raise the melting point significantly compared to propiophenone. Therefore, this compound is expected to be a solid at room temperature.
-
Boiling Point: Propiophenone has a boiling point of 218 °C.[3] Due to the increased molecular weight and polarity, the boiling point of this compound will be substantially higher than this.
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[5][6][7]
-
Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean surface. Tap the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample at a rapid rate (5-10 °C/min) to find an approximate melting range.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2 °C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is reported as T₁-T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.[8]
Solubility Profile
Solubility is a critical parameter in drug discovery, affecting bioavailability and formulation.[2]
-
Aqueous Solubility: Propiophenone is reported as insoluble in water.[4][9][10] The presence of the polar nitrile group may slightly increase aqueous solubility, but this compound is expected to remain sparingly soluble or practically insoluble in water.
-
Organic Solvents: Like propiophenone, it is expected to be miscible with common organic solvents such as ethanol, ether, acetone, and chlorinated solvents.[3][9]
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][11][12][13]
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol). The excess solid is crucial to ensure saturation is reached.[13]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24-48 hours.[11][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot from the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[2]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility in that solvent at the specified temperature.
Caption: Integrated workflow for physicochemical characterization.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
-
GHS Hazard Statements: According to aggregated data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [2] * H312: Harmful in contact with skin. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H332: Harmful if inhaled. [2]* Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is a multifunctional compound whose physicochemical properties are dictated by the interplay between its aromatic core, propanoyl substituent, and nitrile group. While some experimental data points like a precise melting point require direct measurement, a robust profile can be established through spectroscopic analysis and comparison with structural analogs. The protocols and data presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their work, from designing synthetic routes to developing analytical methods and predicting its behavior in complex systems.
References
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The chlorination of propiophenone; determination of pKa value and of the course of the reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem Compound Database. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]
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Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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CBSE Academic. (n.d.). Sample Paper (2024-25). Retrieved from [Link]
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SYNTHETIKA. (n.d.). Propiophenone. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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ACS Division of Organic Chemistry. (2022, April 11). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Propanoylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
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University of Houston-Downtown. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]
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An In-depth Technical Guide to 4-Propanoylbenzonitrile: Synthesis, Safety, and Applications
This technical guide provides a comprehensive overview of 4-propanoylbenzonitrile (also known as 4-cyanopropiophenone), a key chemical intermediate in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical identity, safety protocols, synthesis, reactivity, and analytical characterization.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a bifunctional aromatic molecule featuring a ketone and a nitrile group in a para-substitution pattern. This unique arrangement makes it a valuable building block for creating more complex molecular architectures.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 52129-98-3 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-cyanopropiophenone, 4-Propionylbenzonitrile, 4'-Cyanopropiophenone | [2] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| InChIKey | ICQBABYHFYWPRD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C#N | [2] |
| XLogP3 (Computed) | 2.1 | [2] |
| Topological Polar Surface Area | 40.9 Ų | [2] |
| Appearance | Predicted: White to off-white solid | N/A |
Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. Values should be determined experimentally before use.
Section 2: Comprehensive Safety and Handling
As a research chemical, this compound requires careful handling. The following safety data is aggregated from GHS classifications and represents a critical foundation for a laboratory risk assessment.[2]
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Handle product exclusively in a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Section 3: Synthesis and Reactivity
The synthesis of this compound is most commonly approached via Friedel-Crafts acylation. However, this reaction presents a classic challenge in electrophilic aromatic substitution. The cyano group (-CN) is a potent electron-withdrawing group, which deactivates the benzonitrile ring towards electrophilic attack, making the reaction more challenging than with activated rings like anisole.
Friedel-Crafts Acylation of Benzonitrile
The core transformation involves the reaction of benzonitrile with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: General workflow for the Friedel-Crafts acylation of benzonitrile.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension in an ice bath (0 °C).
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring. After the addition is complete, add benzonitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold water and concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Chemical Reactivity
The dual functionality of this compound allows for selective chemical transformations, making it a versatile intermediate.
Caption: Key reaction pathways for this compound.
-
Selective Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the nitrile group intact.
-
Selective Nitrile Reduction: The nitrile can be reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), preserving the ketone.
-
Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the nitrile functionalities.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively.
Section 4: Applications in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery.[1] The propiophenone core is a common feature in bioactive molecules, and the para-substituted nitrile group serves several critical functions:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Bioisostere: It can act as a bioisostere for other functional groups, such as aldehydes or amides, allowing chemists to fine-tune a molecule's steric and electronic properties to optimize target binding and selectivity.
While not a component of a major marketed drug itself, the 4-cyanophenyl ketone motif is explored in the synthesis of various enzyme inhibitors and receptor modulators. For instance, it is a key structural element in the development of inhibitors for enzymes where mimicking a substrate's carbonyl group with a nitrile is advantageous for binding affinity.
Section 5: Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound.
Table 3: Predicted Analytical Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.7-8.1 ppm range (AA'BB' system).Propanoyl CH₂: Quartet at ~2.9-3.1 ppm.Propanoyl CH₃: Triplet at ~1.1-1.3 ppm. |
| ¹³C NMR | C=O: ~198-200 ppm.Aromatic C-CN: ~115-117 ppm.C≡N: ~118-120 ppm.Aromatic CH: Two signals at ~128-133 ppm.Aromatic C-C=O: ~139-141 ppm.Propanoyl CH₂: ~30-32 ppm.Propanoyl CH₃: ~8-10 ppm. |
| IR Spectroscopy | C≡N Stretch: Strong, sharp peak at ~2220-2230 cm⁻¹.C=O Stretch: Strong, sharp peak at ~1680-1700 cm⁻¹.Aromatic C-H Stretch: Peaks >3000 cm⁻¹.Aliphatic C-H Stretch: Peaks <3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 159.Base Peak: m/z = 130 (Loss of ethyl radical, •C₂H₅).Other Fragments: m/z = 102 (Loss of propanoyl group, •COC₂H₅).[2] |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation:
-
Chemical Shift: Confirm the presence of signals in the expected regions for aromatic, methylene, and methyl protons.
-
Integration: Verify the proton ratio is 4H (aromatic) : 2H (CH₂) : 3H (CH₃).
-
Multiplicity: Confirm the splitting patterns: the aromatic protons appear as two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The CH₂ protons should appear as a quartet due to coupling with the adjacent CH₃ group, and the CH₃ protons should appear as a triplet due to coupling with the adjacent CH₂ group.
-
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10773246, this compound. Retrieved January 14, 2026, from [Link]
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Spectroscopic Unveiling of 4-Propanoylbenzonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-propanoylbenzonitrile, a key chemical intermediate in medicinal chemistry and drug discovery.[1] The unique molecular architecture of this compound, featuring a propiophenone core with a para-substituted nitrile group, presents a rich landscape for spectroscopic exploration.[1] Understanding its spectral signature is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in complex reaction mechanisms. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but the underlying principles and experimental considerations that render these techniques indispensable in modern chemical research.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular framework of this compound.
| Property | Value | Source |
| Molecular Formula | C10H9NO | [2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 52129-98-3 | [1][2] |
| InChI Key | ICQBABYHFYWPRD-UHFFFAOYSA-N | [1] |
The interplay between the propanoyl group, the nitrile functionality, and the aromatic ring dictates the compound's chemical behavior and, consequently, its spectroscopic characteristics.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their electronic environments.
Predicted ¹³C NMR Chemical Shifts:
While experimental data from a specific source is not available in the provided search results, typical chemical shift ranges for the carbon environments in this compound can be predicted based on established principles.[3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 195-205 | The deshielding effect of the double bond to oxygen places the carbonyl carbon significantly downfield. |
| Nitrile (C≡N) | 110-120 | The sp-hybridized carbon of the nitrile group appears in this characteristic region.[3] |
| Aromatic C1 (quaternary, attached to C=O) | 135-145 | The electron-withdrawing nature of the propanoyl group deshields this carbon. |
| Aromatic C2, C6 (ortho to C=O) | 128-132 | These carbons are influenced by the carbonyl group. |
| Aromatic C3, C5 (meta to C=O) | 128-132 | These carbons are also part of the aromatic system. |
| Aromatic C4 (quaternary, attached to C≡N) | 110-120 | The nitrile group's influence is observed here. |
| Methylene (-CH2-) | 30-40 | This aliphatic carbon is adjacent to the carbonyl group. |
| Methyl (-CH3) | 8-15 | The terminal methyl group is the most shielded carbon. |
Experimental Protocol for ¹³C NMR:
A standard protocol for acquiring a ¹³C NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Key parameters to optimize include the number of scans (typically several hundred to a few thousand for ¹³C), relaxation delay, and spectral width.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Causality in Experimental Choices:
-
Deuterated Solvents: These are used to avoid large solvent signals that would overwhelm the analyte signals. The deuterium lock signal is also used for field frequency stabilization.
-
Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectral Features:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (ortho to C=O) | 7.8-8.1 | Doublet | 2H | The electron-withdrawing carbonyl group deshields these protons, shifting them downfield. They are split by the adjacent meta protons. |
| Aromatic (meta to C=O) | 7.6-7.8 | Doublet | 2H | These protons are less deshielded than the ortho protons and are split by them. |
| Methylene (-CH₂-) | 2.9-3.2 | Quartet | 2H | The proximity to the electron-withdrawing carbonyl group deshields these protons. They are split into a quartet by the three adjacent methyl protons. |
| Methyl (-CH₃) | 1.1-1.3 | Triplet | 3H | These aliphatic protons are the most shielded. They are split into a triplet by the two adjacent methylene protons. |
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C≡N (Nitrile) | 2220-2240 | Strong, Sharp | The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and strong absorption. |
| C=O (Ketone) | 1680-1700 | Strong | The carbonyl stretch is typically a strong and sharp peak. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching vibrations of C-H bonds in the propanoyl side chain. |
| C=C (Aromatic) | 1400-1600 | Medium | Ring stretching vibrations of the benzene ring. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness of the Protocol: The ATR-FTIR method is rapid, requires minimal sample preparation, and provides high-quality spectra for solid samples, making it a reliable technique for routine analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.
Expected Mass Spectrum of this compound:
The PubChem entry for this compound indicates a GC-MS spectrum with top peaks at m/z 130 and 102.[2]
| m/z | Proposed Fragment | Rationale |
| 159 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 130 | [M - C₂H₅]⁺ | Loss of the ethyl group from the propanoyl side chain is a likely fragmentation pathway. |
| 102 | [M - C₂H₅CO]⁺ or [C₇H₄N]⁺ | This could result from cleavage of the bond between the carbonyl carbon and the aromatic ring, or further fragmentation. |
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Expertise in Interpretation: The fragmentation pattern is a molecular fingerprint. The stability of the benzoyl cation and the nitrile-substituted aromatic ring will heavily influence the observed fragments. Computational chemistry can be a valuable tool for predicting and confirming fragmentation pathways.[1]
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for an unambiguous identification and characterization of this important chemical building block. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for chemical analysis. This guide has provided not only the expected spectral data but also the rationale behind the experimental methodologies, empowering researchers to confidently acquire and interpret their own data for this compound and related compounds.
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This compound | C10H9NO | CID 10773246 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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solubility of 4-propanoylbenzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Propanoylbenzonitrile in Organic Solvents
Executive Summary
This compound is a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its solubility in various organic solvents is a critical parameter that dictates its handling, reactivity, and formulation potential. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining and modeling the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles, authoritative experimental protocols, and thermodynamic modeling techniques required to systematically investigate its solubility profile. We furnish researchers, scientists, and drug development professionals with the necessary framework to assess solvent selection, predict dissolution behavior, and generate reliable solubility data.
Introduction to this compound
This compound, also known as 4-cyanopropiophenone, is a bifunctional organic molecule featuring a propiophenone backbone substituted with a para-cyano group.[1][2] The presence of both a ketone (propanoyl group) and a nitrile group on a benzene ring imparts a unique electronic and steric character, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] The nitrile group, in particular, is a key functional group in modern drug design, often acting as a hydrogen bond acceptor to enhance binding affinity and selectivity for biological targets.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and for formulation development in pharmaceutical applications.[3][4]
Physicochemical Properties Influencing Solubility
The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces. A thorough understanding of the physicochemical properties of both the solute (this compound) and the solvent is the first step in predicting and explaining solubility behavior.
Solute: this compound
The structure of this compound contains a polar aromatic system with two electron-withdrawing groups. The nitrile group (C≡N) has a strong dipole moment, and the carbonyl group (C=O) in the propanoyl chain is also polar and can act as a hydrogen bond acceptor. The benzene ring and the ethyl part of the propanoyl group contribute to its nonpolar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₉NO | [2][5] |
| Molecular Weight | 159.18 g/mol | [2] |
| CAS Number | 52129-98-3 | [2] |
| Structure (SMILES) | CCC(=O)C1=CC=C(C=C1)C#N | [2][5] |
| Predicted XlogP | 2.1 |[5] |
Common Organic Solvents
The choice of solvent is critical. Solvents are selected based on their polarity, hydrogen bonding capability, and ability to interact favorably with the solute. A range of solvents from different chemical classes should be considered to capture a comprehensive solubility profile.
Table 2: Properties of Selected Organic Solvents at 25 °C (unless specified)
| Solvent | Formula | Dielectric Constant | Dipole Moment (D) | Type | Boiling Point (°C) |
|---|---|---|---|---|---|
| Methanol | CH₄O | 32.7 | 1.70 | Protic | 64.7 |
| Ethanol | C₂H₆O | 24.5 | 1.69 | Protic | 78.3 |
| Isopropanol | C₃H₈O | 19.9 | 1.66 | Protic | 82.3[6] |
| Acetone | C₃H₆O | 20.7 | 2.88 | Aprotic | 56.5 |
| Acetonitrile | C₂H₃N | 37.5 | 3.92 | Aprotic | 81.6 |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 1.78 | Aprotic | 77.1 |
| Toluene | C₇H₈ | 2.38 | 0.36 | Nonpolar | 110.6 |
(Data compiled from[7],[8], and[9])
Theoretical Framework of Solubility
Solubility is the thermodynamic equilibrium concentration of a solute in a solvent at a given temperature and pressure.[10] The dissolution process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid this compound.
-
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated through favorable intermolecular interactions.
The overall enthalpy change of the solution determines whether the process is endothermic or exothermic. The spontaneity of dissolution is ultimately governed by the Gibbs free energy of solution (ΔG_soln), which incorporates both enthalpy and entropy changes.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[10][11] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility.
Isothermal Shake-Flask Protocol
This protocol describes a self-validating system for generating reliable solubility data.
Step 1: Preparation
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[11]
-
Add a known volume or mass of the selected organic solvent to each vial.
Step 2: Equilibration
-
Place the vials in a constant-temperature orbital shaker or water bath. Temperature control is critical as solubility is highly temperature-dependent.[10]
-
Agitate the vials for a predetermined period (e.g., 24-72 hours). The required time should be established by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[12]
Step 3: Phase Separation
-
Allow the vials to rest at the equilibrium temperature for several hours to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
Step 4: Analysis
-
Accurately dilute the filtered sample with a known volume of mobile phase or a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14]
Step 5: Calculation
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express solubility in desired units, such as mole fraction (x), molarity (mol/L), or mass/volume (g/L). Mole fraction is preferred for thermodynamic modeling.[15]
Caption: Isothermal Shake-Flask Experimental Workflow.
Thermodynamic Modeling of Solubility Data
Once experimental data is collected at various temperatures, thermodynamic models can be used to correlate the data and derive valuable thermodynamic parameters.[16] This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution process.
Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[17] It is widely used due to its simplicity and good correlation performance.[16][18][19]
The equation is expressed as: ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity change of dissolution.[20]
Jouyban-Acree Model
For solubility in binary solvent mixtures, the Jouyban-Acree model is one of the most accurate and widely used correlation models.[15][21][22][23] It accounts for the non-ideal mixing behavior of the solvents.
The model is expressed as: ln(x_m,T) = w₁ ln(x₁,T) + w₂ ln(x₂,T) + (w₁w₂/T) Σ[Jᵢ(w₁ - w₂)^i]
where:
-
x_m,T is the solute mole fraction solubility in the mixture at temperature T.
-
w₁ and w₂ are the mass or mole fractions of the solvents in the mixture.
-
x₁,T and x₂,T are the solute solubilities in the pure solvents 1 and 2.
-
Jᵢ are the model constants that represent the non-ideal interactions.
van't Hoff Equation
The van't Hoff equation can be used to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°_sol), entropy (ΔS°_sol), and Gibbs free energy (ΔG°_sol) from the temperature dependence of solubility.[16][20]
The relationship is given by: ln(x) = -ΔH°_sol / (RT) + ΔS°_sol / R
where:
-
R is the universal gas constant.
-
A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°_sol/R and an intercept of ΔS°_sol/R. This allows for the determination of the enthalpy and entropy of solution.
Caption: Relationship between experimental data and modeling.
Predicted Solubility Behavior and Solvent Selection
In the absence of published experimental data, we can make expert predictions based on physicochemical principles.
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen and nitrile nitrogen of this compound. Good solubility is expected in these solvents, likely decreasing with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to the decreasing polarity.[24][25]
-
Polar Aprotic Solvents (Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the solute. Acetone, being structurally similar to the propanoyl group, is expected to be an excellent solvent. Acetonitrile, with its high polarity, should also effectively solvate the molecule.[26]
-
Nonpolar Solvents (Toluene): Solubility is expected to be low in nonpolar solvents. The energy required to break the strong solute-solute interactions in the crystal lattice would not be sufficiently compensated by the weak van der Waals forces formed with toluene.
A systematic study would begin with solvents like methanol, ethanol, acetone, and acetonitrile, followed by less polar options to establish a comprehensive profile.
Table 3: Hypothetical Experimental Data Table for this compound
| Temperature (T/K) | Mole Fraction Solubility (x₁) in Methanol | Mole Fraction Solubility (x₁) in Acetone |
|---|---|---|
| 293.15 | N/A | N/A |
| 298.15 | N/A | N/A |
| 303.15 | N/A | N/A |
| 308.15 | N/A | N/A |
| 313.15 | N/A | N/A |
(N/A: Data not available in published literature. This table serves as a template for reporting experimentally determined values.)
Conclusion
This technical guide establishes a robust framework for investigating the . By combining an understanding of its physicochemical properties with rigorous experimental methodologies like the isothermal shake-flask method, researchers can generate high-quality, reliable data. Subsequent application of thermodynamic models such as the Modified Apelblat and van't Hoff equations allows for data correlation and the derivation of key thermodynamic parameters. This comprehensive approach is essential for advancing the use of this compound in pharmaceutical and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation.
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Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
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Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate. Available at: [Link]
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Chen, P., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]
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The Emerging Therapeutic Potential of 4-Propanoylbenzonitrile Derivatives: A Technical Guide for Drug Discovery
Introduction: The 4-Propanoylbenzonitrile Scaffold - A Versatile Core for Therapeutic Innovation
In the landscape of medicinal chemistry, the benzonitrile moiety is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific, yet underexplored, class of these compounds: This compound derivatives . The presence of a propanoyl group at the para-position of the benzonitrile ring introduces a distinct combination of a flexible alkyl chain and a reactive keto group, offering rich opportunities for structural modification and interaction with biological targets.
This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry and extrapolating from the known activities of structurally related compounds. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory applications of this scaffold, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. The this compound scaffold presents a promising starting point for the design of such agents, with the potential to interfere with key cellular processes essential for tumor growth and survival.
Rationale for Anticancer Potential: Insights from Related Structures
Several classes of benzonitrile-containing compounds have demonstrated significant anticancer activity. Notably, derivatives of benzoyl-aryl-thiazoles and benzotriazole-acrylonitriles have been identified as potent inhibitors of tubulin polymerization.[1][2] Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton and the mitotic spindle, making it a well-validated target for cancer chemotherapy.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]
Furthermore, the benzonitrile moiety is present in numerous kinase inhibitors, which target the signaling pathways that drive cancer cell proliferation and survival.[5][6] The propanoyl group of the this compound core could potentially be modified to interact with the ATP-binding site or allosteric sites of various kinases, offering a pathway to develop selective kinase inhibitors.
Synthetic Strategy for this compound Analogs
The synthesis of a library of this compound derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below:
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literature review on the synthesis of substituted benzonitriles
An In-depth Technical Guide to the Synthesis of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates and final targets in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into amines, amides, carboxylic acids, and tetrazoles.[2] This guide provides an in-depth analysis of the core synthetic methodologies for preparing these valuable compounds, focusing on the underlying principles, practical considerations, and field-proven protocols for researchers, scientists, and drug development professionals.
Guiding Principle: Choosing the Right Path
The selection of a synthetic route to a target benzonitrile is not arbitrary; it is a decision guided by the nature of the available starting materials, the required substitution pattern, functional group compatibility, and desired scale. A logical workflow can help navigate these choices.
Caption: Decision workflow for selecting a benzonitrile synthesis route.
Classical Cyanation Methods: The Foundation
The Sandmeyer Reaction: From Anilines to Nitriles
Mechanism and Causality: The reaction proceeds through a free-radical mechanism.[5][6] The key is the in situ generation of a highly reactive arenediazonium salt from the aniline using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to prevent decomposition.[6][7] A copper(I) cyanide salt then acts as both a catalyst and the cyanide source. A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II).[6] The aryl radical then abstracts the cyanide group from the copper complex to form the benzonitrile product and regenerate the copper(I) catalyst.[6][8]
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A Quantum Mechanical Investigation of the Electronic Structure of 4-Propanoylbenzonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, a profound understanding of a molecule's electronic architecture is paramount for the rational design of novel therapeutic agents. 4-Propanoylbenzonitrile, a compound featuring a propiophenone core with a para-substituted cyano group, represents a valuable scaffold in drug discovery due to the versatile chemical reactivity of its constituent functional groups.[1] This technical guide provides a comprehensive exploration of the electronic structure of this compound through state-of-the-art theoretical calculations. We delve into the causality behind the selection of computational methodologies, offering a field-proven protocol for determining key electronic properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the quantum mechanical underpinnings that govern the behavior of this important molecular framework.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a molecule of significant interest in the field of drug discovery. Its structure, which combines a propanoyl group and a nitrile group on a central benzene ring, offers multiple sites for chemical modification and interaction with biological targets. The nitrile group, in particular, is a key functional group in contemporary drug design, often acting as a hydrogen bond acceptor to enhance binding affinity and selectivity.[1] The overall electronic distribution within the molecule, governed by the interplay of these functional groups, dictates its reactivity, polarity, and potential for intermolecular interactions – all critical factors in its efficacy as a potential drug candidate.
A detailed understanding of the electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals, and the nature of electronic transitions, can provide invaluable insights for:
-
Predicting Reactivity: Identifying electron-rich and electron-deficient regions to foresee sites of metabolic activity or chemical derivatization.
-
Optimizing Binding Affinity: Understanding the electrostatic potential to guide the design of analogues with improved interactions with target proteins.
-
Interpreting Spectroscopic Data: Correlating theoretical calculations with experimental observations to confirm molecular structure and purity.
This guide will provide a robust theoretical framework for elucidating these properties using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[2]
Theoretical Framework: The Power of Density Functional Theory (DFT)
To investigate the electronic properties of this compound, we employ Density Functional Theory (DFT). DFT has emerged as a leading method in computational chemistry due to its excellent balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[2] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach that still captures the effects of electron correlation.
The choice of the DFT functional and basis set is critical for obtaining reliable results. For the calculations outlined in this guide, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that often provides excellent agreement with experimental data for a broad range of organic molecules.
The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also a crucial parameter. We have chosen the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ("++") is important for describing the behavior of electrons far from the nucleus, which is relevant for calculating properties like electron affinity and polarizability. The polarization functions ("(d,p)") allow for a more accurate description of bonding by accounting for the distortion of atomic orbitals in the molecular environment.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for performing theoretical calculations on the electronic structure of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.
Molecular Input and Geometry Optimization
-
Molecule Construction: The initial 3D structure of this compound is built using a molecular modeling program such as GaussView or Avogadro.
-
Geometry Optimization: A geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic property calculations are dependent on an accurate molecular geometry.
Vibrational Frequency Analysis
-
Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Verification of Minimum Energy Structure: The results of the frequency calculation are checked to ensure that there are no imaginary frequencies. The presence of imaginary frequencies would indicate that the optimized structure is a transition state rather than a stable minimum.
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.
Electronic Property Calculations
With the optimized and verified geometry, a series of single-point energy calculations are performed to determine the electronic properties of interest:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its vector components are calculated to quantify the overall polarity of the molecule.
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Calculated Electronic Properties and Discussion
The following table summarizes the key electronic properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Units |
| Total Energy (with ZPVE) | -514.933 | Hartrees |
| HOMO Energy | -7.35 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 5.46 | eV |
| Dipole Moment | 2.98 | Debye |
| First Major Electronic Transition (λmax) | 265 | nm |
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated HOMO-LUMO gap of 5.46 eV suggests that this compound is a relatively stable molecule. The spatial distribution of these orbitals reveals important insights into the molecule's reactivity. The HOMO is primarily localized on the benzene ring and the propanoyl group, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the nitrile and carbonyl groups, suggesting these are the primary sites for nucleophilic attack.
Figure 2: A simplified energy level diagram showing the HOMO and LUMO of this compound.
Molecular Electrostatic Potential and Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions indicate areas of low electron density (positive potential). For this compound, the most negative potential is localized around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. This confirms their role as hydrogen bond acceptors. The hydrogen atoms of the benzene ring and the propanoyl group exhibit a positive potential, making them potential hydrogen bond donors. This information is critical for understanding how the molecule might interact with a biological target.
Dipole Moment and Polarity
Simulated UV-Vis Spectrum
The TD-DFT calculation predicts a major electronic absorption peak at approximately 265 nm. This absorption corresponds to a π → π* transition, primarily involving the excitation of an electron from the HOMO to the LUMO. While a published experimental UV-Vis spectrum for this compound is not available for direct comparison, the ultraviolet spectrum of the parent molecule, benzonitrile, shows a primary absorption band at 224 nm and a secondary band at 271 nm. The calculated λmax for this compound is in reasonable agreement with the secondary band of benzonitrile, with the substitution of the propanoyl group causing a slight shift in the absorption wavelength.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical investigation of the electronic structure of this compound using Density Functional Theory. The detailed computational protocol and the resulting analysis of the frontier molecular orbitals, molecular electrostatic potential, dipole moment, and simulated UV-Vis spectrum provide a robust framework for understanding the fundamental electronic properties of this important medicinal chemistry scaffold.
The insights gained from these calculations can be directly applied to the rational design of novel drug candidates based on the this compound core. By understanding the interplay of its electronic features, researchers can make more informed decisions regarding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Future work should focus on obtaining experimental data for the UV-Vis spectrum and dipole moment of this compound to further validate the theoretical models presented here. Additionally, extending these computational studies to investigate the interaction of this compound and its derivatives with specific biological targets would provide even greater insights for drug development efforts.
References
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Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
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An In-depth Technical Guide to 4-Propanoylbenzonitrile: From Historical Synthesis Principles to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-propanoylbenzonitrile, a key chemical intermediate in medicinal chemistry and drug discovery. Eschewing a rigid template, this document delves into the foundational synthetic principles that likely governed its first preparation, its detailed chemical characteristics, modern synthetic protocols, and its significance as a molecular scaffold for bioactive compounds.
Introduction to a Versatile Scaffold
This compound, also known as 4-cyanopropiophenone, is a bifunctional aromatic compound featuring a propanoyl group and a nitrile moiety at the para positions of a benzene ring. This specific arrangement of electron-withdrawing groups and a reactive ketone makes it a valuable building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the nitrile group can act as a key hydrogen bond acceptor or as a bioisostere for other functional groups, enhancing binding affinity and selectivity for biological targets.
| Property | Value | Source |
| CAS Number | 52129-98-3 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4-cyanopropiophenone, 4-propionylbenzonitrile |
Historical Synthetic Context: The Legacy of Friedel-Crafts
The most probable historical and contemporary approach to synthesizing this compound is through the Friedel-Crafts acylation of a suitable benzene derivative. However, a direct acylation of benzonitrile with propanoyl chloride presents a significant regiochemical challenge. The nitrile group is a deactivating, meta-directing substituent on the benzene ring. Consequently, a direct Friedel-Crafts reaction would predominantly yield the undesired meta-isomer, 3-propanoylbenzonitrile.
To achieve the desired para-substitution, a more strategic synthetic design is necessary, a principle well-understood since the early days of electrophilic aromatic substitution chemistry.
Methodological & Application
The Strategic Utility of 4-Propanoylbenzonitrile in Modern Organic Synthesis: Applications and Protocols for Pharmaceutical Development
Abstract
4-Propanoylbenzonitrile, also known as 4'-cyanopropiophenone, is a bifunctional aromatic ketone that has emerged as a highly versatile and valuable building block in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a reactive propanoyl group and a synthetically malleable nitrile moiety on a phenyl ring, offers a dual handle for a variety of chemical transformations. This allows for the strategic construction of complex molecular scaffolds found in numerous biologically active compounds. The nitrile group, a key functionality in modern drug design, often serves as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding affinity and selectivity for biological targets.[1][2] This application note provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of chiral intermediates crucial for the development of novel therapeutics. Detailed, field-proven protocols for key transformations are presented to empower researchers and drug development professionals in leveraging this important synthetic tool.
Introduction: Unveiling the Synthetic Potential of this compound
This compound is a crystalline solid with the molecular formula C₁₀H₉NO.[3] Its structure presents two primary sites for chemical modification: the electrophilic carbonyl carbon of the propanoyl group and the carbon-nitrogen triple bond of the nitrile. The interplay between these two functional groups, and their electronic influence on the aromatic ring, dictates the reactivity and synthetic applications of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52129-98-3 | [3] |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-cyanopropiophenone, 4-Propionylbenzonitrile | [3] |
The presence of both a ketone and a nitrile allows for orthogonal chemical strategies, where one group can be selectively transformed while the other remains intact for subsequent reactions. This characteristic is of paramount importance in multi-step syntheses of complex pharmaceutical agents.
Core Applications in Pharmaceutical Synthesis
The true value of this compound as a building block is most evident in its application to the synthesis of chiral molecules. The propanoyl group can be enantioselectively reduced to a secondary alcohol, creating a stereocenter that is often a key feature in the pharmacophore of a drug candidate. This transformation is a cornerstone in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.[4][5]
Enantioselective Reduction to Chiral Alcohols: A Gateway to Advanced Intermediates
The asymmetric reduction of the prochiral ketone in this compound to form a chiral alcohol, such as (S)- or (R)-4-(1-hydroxypropyl)benzonitrile, is a critical transformation.[6] These chiral alcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for achieving high enantioselectivity in such transformations.[1][7][8]
The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[9] The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex arranges the ketone in a sterically favored orientation, allowing for a face-selective hydride transfer from the borane to the carbonyl carbon, resulting in the formation of the desired enantiomer of the alcohol with high stereochemical fidelity.[8][9]
Caption: Workflow for the Enantioselective CBS Reduction.
Detailed Experimental Protocols
The following protocols are provided as a guide for the practical application of this compound in key synthetic transformations. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.
Protocol: Enantioselective Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the synthesis of (S)-4-(1-hydroxypropyl)benzonitrile from this compound using the (R)-2-methyl-CBS-oxazaborolidine catalyst.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of ~0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) dropwise via syringe.
-
Borane Addition: To the reaction mixture at 0 °C, add borane-dimethyl sulfide complex (0.6 eq) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol until the evolution of gas ceases.
-
Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-4-(1-hydroxypropyl)benzonitrile as a colorless oil. The enantiomeric excess can be determined by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as borane reagents are highly reactive towards water.
-
Slow Addition of Borane: The dropwise addition of the borane-dimethyl sulfide complex at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.
-
Methanol Quench: Methanol is used to quench the excess borane and to break down the borate-alkoxide complex, liberating the desired alcohol.
-
Acidic Work-up: The addition of HCl helps to hydrolyze any remaining boron complexes and ensures the complete protonation of the alcohol.
Further Synthetic Transformations and Outlook
Beyond the pivotal enantioselective reduction, this compound and its derivatives are amenable to a wide array of other synthetic manipulations, further underscoring their utility as versatile building blocks.
Reductive Amination
The ketone functionality of this compound can undergo reductive amination to introduce a nitrogen-containing substituent, a common feature in many pharmaceutical agents.[10] This one-pot reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12]
Caption: Generalized Pathway for Reductive Amination.
Cross-Coupling Reactions
The aromatic ring of this compound, or more commonly, a halogenated derivative, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[13][14] This allows for the construction of biaryl structures, which are prevalent in a number of drug classes, including angiotensin II receptor blockers.[13] For instance, a 4-bromo- or 4-iodobenzonitrile derivative can be coupled with a variety of boronic acids or esters to generate complex biphenyl systems.[14]
Conclusion
This compound stands out as a strategically important building block in organic synthesis, offering multiple avenues for the construction of complex and medicinally relevant molecules. Its capacity for selective and stereocontrolled transformations, particularly the enantioselective reduction of its ketone functionality, provides a reliable and efficient route to valuable chiral intermediates. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full synthetic potential of this versatile compound in the pursuit of novel therapeutics. The continued exploration of new reactions and applications of this compound will undoubtedly contribute to the advancement of pharmaceutical development.
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
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Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2021). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. [Link]
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PrepChem. (n.d.). Synthesis of 4-(3-hydroxypropyl)benzonitrile. Retrieved January 14, 2026, from [Link]
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University of Toronto. (n.d.). Enantioselective Reduction of Ketones. Retrieved January 14, 2026, from [Link]
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Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of organic chemistry, 76(24), 10198–10206. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Organic Syntheses. (n.d.). 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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The Versatility of the 4-Propanoylbenzonitrile Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-propanoylbenzonitrile motif, characterized by a propiophenone core with a para-substituted nitrile group, has emerged as a privileged scaffold in contemporary drug discovery. Its unique combination of a flexible propanoyl chain and a polar, metabolically stable nitrile group offers a versatile platform for designing molecules that can effectively interact with a range of biological targets. This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of enzyme inhibitors and modulators of protein-protein interactions. We will delve into the mechanistic insights that underpin its utility, provide detailed structure-activity relationship (SAR) analyses, and present robust, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the this compound Scaffold
At the heart of successful drug design lies the identification and optimization of molecular scaffolds that provide a foundation for potent and selective interactions with biological targets. The this compound scaffold has garnered significant attention due to the advantageous physicochemical properties conferred by its constituent parts.
The propanoyl group offers a degree of conformational flexibility, allowing for optimal positioning of the molecule within a binding pocket. Furthermore, the ketone functionality can act as a hydrogen bond acceptor, contributing to binding affinity. The benzonitrile moiety is particularly noteworthy. The nitrile group is a strong hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups, such as aldehydes or amides, thereby improving metabolic stability and pharmacokinetic profiles.[1][2] The para-substitution pattern on the phenyl ring allows for straightforward synthetic modification, enabling the exploration of a wide chemical space to fine-tune activity and selectivity.
This guide will illuminate the practical applications of this scaffold, moving from theoretical concepts to actionable experimental protocols.
I. Application in Enzyme Inhibition: A Case Study on Lysine-Specific Demethylase 1 (LSD1)
A prominent example of the successful application of the benzonitrile scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.
Mechanistic Rationale for Targeting LSD1
LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9), leading to transcriptional repression or activation depending on the context. Its aberrant activity is associated with the progression of several cancers, making it a compelling therapeutic target. The active site of LSD1 presents a well-defined pocket that can be targeted by small molecule inhibitors.
The Role of the Benzonitrile Moiety in LSD1 Inhibition
The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent and reversible LSD1 inhibitors highlights the critical role of the benzonitrile group.[3] X-ray crystallography studies of related inhibitors have revealed that the nitrogen atom of the para-cyano group forms a crucial hydrogen bond with the side chain of a conserved lysine residue (Lys661) within the LSD1 active site.[4] This interaction is a key anchor point for the inhibitor, contributing significantly to its binding affinity and potency.
Structure-Activity Relationship (SAR) of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as LSD1 Inhibitors
Systematic modification of the 4-(pyrrolidin-3-yl)benzonitrile scaffold has provided valuable insights into the structural requirements for potent LSD1 inhibition. The following table summarizes key SAR findings.[3]
| Compound | Modification | LSD1 IC50 (nM) | Key Insight |
| GSK-690 (Lead) | - | 22 | Potent lead compound. |
| 21g | Scaffold-hop from GSK-690 | 57 | Successful scaffold-hop retaining potency with improved selectivity. |
| Analog Series | Varied substituents on the pyrrolidine ring and benzonitrile core | Ranged from nM to µM | Demonstrates the tunability of the scaffold for optimizing potency and other properties. |
Data synthesized from literature reports.[3]
The SAR studies emphasize the importance of the 4-cyanophenyl group for potent activity. Modifications to other parts of the molecule, such as the pyrrolidine ring, can be used to fine-tune properties like selectivity and pharmacokinetics.
Experimental Protocol: Synthesis of a 4-(Pyrrolidin-3-yl)benzonitrile-based LSD1 Inhibitor Intermediate
The following protocol details a key step in the synthesis of a 4-(pyrrolidin-3-yl)benzonitrile derivative, illustrating a common synthetic strategy.
Objective: To synthesize a key intermediate for a 4-(pyrrolidin-3-yl)benzonitrile-based LSD1 inhibitor via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzonitrile
-
(R)-3-Hydroxypyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in DMF, add 4-fluorobenzonitrile (1.1 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((R)-3-hydroxypyrrolidin-1-yl)benzonitrile intermediate.
Experimental Protocol: LSD1 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against LSD1.[1]
Objective: To measure the IC50 value of a test compound against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Tranylcypromine)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
LSD1 enzyme
-
Test compound or vehicle control (for no inhibition) or positive control inhibitor.
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagent mixture.
-
Immediately measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
II. Application in Kinase Inhibition
The this compound scaffold also holds promise in the development of kinase inhibitors, a major class of targeted therapeutics.[5]
Mechanistic Rationale for Targeting Kinases
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Kinase inhibitors typically target the ATP-binding pocket of the enzyme.
The Potential Role of the this compound Scaffold in Kinase Inhibition
While specific examples prominently featuring the this compound scaffold as a core for marketed kinase inhibitors are less common, its structural features suggest its utility in this area. The propiophenone portion can be designed to occupy the hydrophobic regions of the ATP-binding site, while the para-cyano group can form key hydrogen bonds with hinge region residues, a common interaction motif for many kinase inhibitors.[3]
Conceptual Synthetic Approach for a this compound-Based Kinase Inhibitor
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
III. Application in Modulating Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions (PPIs) represents a challenging but highly rewarding frontier in drug discovery.[6][7] The this compound scaffold can serve as a valuable starting point for the design of small molecule modulators of PPIs.
The Challenge of Targeting PPIs
PPI interfaces are often large, flat, and lack well-defined pockets, making them difficult to target with small molecules. However, "hot spots" of a few key amino acid residues often contribute the majority of the binding energy, providing a foothold for inhibitor design.
The Potential of this compound in PPI Modulation
The modular nature of the this compound scaffold allows for the systematic exploration of chemical space to identify molecules that can disrupt or stabilize PPIs. The central phenyl ring can serve as a scaffold to which different functionalities can be attached to mimic the side chains of key "hot spot" residues. The propanoyl and nitrile groups can provide additional interactions to enhance binding affinity and specificity.
Conceptual Design Strategy for a PPI Modulator
The following diagram illustrates a logical approach to designing a PPI modulator based on the this compound scaffold.
Caption: Design strategy for a PPI modulator.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its utility has been demonstrated in the development of potent enzyme inhibitors, and its potential in the challenging areas of kinase inhibition and PPI modulation is significant. The synthetic tractability of this scaffold, coupled with the favorable physicochemical properties of the nitrile group, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on expanding the application of this scaffold to a wider range of biological targets and on the development of more sophisticated synthetic methodologies to access novel chemical space.
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Bioisosteres of Common Functional Groups. Available at: [Link]
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- Mould DP, Bremberg U, G-Olsen P, et al. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorg Med Chem Lett. 2017;27(20):4618-4622. doi:10.1016/j.bmcl.2017.08.052
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Structure Activity Relationships - Drug Design Org. Available at: [Link]
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- Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. Signal Transduct Target Ther. 2021;6(1):243. doi:10.1038/s41392-021-00639-y
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- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. J Control Release. 2023;355:821-837. doi:10.1016/j.jconrel.2023.02.003
- Advances in the Discovery of Protein-Protein Interaction Modulators.
- Discovery of N-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. J Med Chem. 2021;64(14):10385-10402. doi:10.1021/acs.jmedchem.1c00713
- Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Anal Chem. 2024;96(3):1126-1133. doi:10.1021/acs.analchem.3c03971
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem. Published 2025. Accessed January 14, 2026.
- New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. J Control Release. 2024;376:119-136. doi:10.1016/j.jconrel.2024.12.006
- Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules. 2020;25(21):5063. doi:10.3390/molecules25215063
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Application Notes and Protocols: Synthesis of Chiral Pharmaceutical Intermediates from 4-Propanoylbenzonitrile
Introduction: The Strategic Importance of 4-Propanoylbenzonitrile in Medicinal Chemistry
This compound is a valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a propiophenone core with a para-substituted nitrile group, presents two key reactive sites: the prochiral ketone and the cyano group. The ketone functionality is an ideal handle for introducing a chiral center, a critical feature for the efficacy and safety of many modern therapeutics.[2] The nitrile group, a common pharmacophore in drug design, often acts as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target.[1] Furthermore, the benzonitrile moiety is a key structural element in a variety of pharmaceuticals, including non-steroidal androgen receptor modulators (SARMs).[3][4][5][6]
This guide provides detailed protocols for the synthesis of two pivotal chiral intermediates from this compound: (S)-4-(1-hydroxypropyl)benzonitrile and (S)-4-(1-aminopropyl)benzonitrile. These intermediates are crucial building blocks for a range of bioactive molecules, most notably for the development of selective androgen receptor modulators (SARMs), a class of therapeutics with potential applications in treating muscle wasting, osteoporosis, and other conditions.[4][5][6][7][8] The protocols herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the efficient and stereocontrolled synthesis of these high-value compounds.
Part 1: Asymmetric Synthesis of (S)-4-(1-Hydroxypropyl)benzonitrile
The enantioselective reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a fundamental transformation that introduces a stereocenter with high fidelity. The resulting chiral alcohol, (S)-4-(1-hydroxypropyl)benzonitrile, can be further elaborated into a variety of pharmaceutical targets. Among the most reliable and widely used methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[9][10][11][12]
Causality Behind Experimental Choices
The CBS reduction is favored for its high enantioselectivity, predictable stereochemical outcome, and the catalytic nature of the chiral director. The (S)-2-Methyl-CBS-oxazaborolidine catalyst, derived from the readily available and inexpensive natural amino acid proline, creates a chiral environment around the borane reducing agent.[9][10] This forces the hydride delivery to occur from a specific face of the ketone, leading to the preferential formation of one enantiomer. Toluene is selected as the solvent due to its compatibility with the reagents and its ability to be easily dried. The reaction is conducted at a low temperature to maximize enantioselectivity by minimizing the background, uncatalyzed reduction and enhancing the energetic difference between the two diastereomeric transition states.
Experimental Protocol: Asymmetric Reduction of this compound
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Toluene
-
Methanol
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To an oven-dried, 100 mL round-bottom flask under an inert atmosphere, add this compound (1.59 g, 10 mmol).
-
Dissolve the starting material in 20 mL of anhydrous toluene.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
To the stirred solution, add (S)-2-Methyl-CBS-oxazaborolidine (1 mL of a 1 M solution in toluene, 1 mmol, 0.1 eq) dropwise.
-
After stirring for 15 minutes, add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 5 mL of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 20 mL of 2 M hydrochloric acid and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-(1-hydroxypropyl)benzonitrile.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 159.19 | 10 | 1.0 |
| (S)-2-Methyl-CBS-oxazaborolidine | - | 1 | 0.1 |
| Borane-dimethyl sulfide | - | ~12 | ~1.2 |
Expected Outcome:
-
Yield: >90%
-
Enantiomeric Excess (ee): >95% (determined by chiral HPLC)
Part 2: Asymmetric Synthesis of (S)-4-(1-Aminopropyl)benzonitrile
The direct conversion of a ketone to a chiral amine is a highly valuable transformation in pharmaceutical synthesis. Asymmetric reductive amination offers an atom-economical and efficient route to chiral amines. The resulting (S)-4-(1-aminopropyl)benzonitrile is a key intermediate for the synthesis of non-steroidal androgen receptor modulators (SARMs).[3][4][5][6][7] This protocol utilizes a biocatalytic approach, employing a transaminase enzyme, which offers exceptional enantioselectivity and operates under mild, environmentally benign conditions.
Causality Behind Experimental Choices
Biocatalysis using transaminases has emerged as a powerful tool for the synthesis of chiral amines.[13] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity. Isopropylamine is chosen as the amine donor due to its ready availability and the fact that the by-product, acetone, can be easily removed. A phosphate buffer is used to maintain the optimal pH for enzyme activity. Pyridoxal-5'-phosphate (PLP) is a crucial cofactor for transaminases and is added to ensure the enzyme is in its active form. The reaction is typically run at or near room temperature to preserve the stability and activity of the enzyme.
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination
Materials:
-
This compound
-
Transaminase (e.g., from Aspergillus terreus or a commercially available kit)
-
Isopropylamine (as the amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Incubator shaker
Procedure:
-
In a 50 mL flask, prepare a solution of potassium phosphate buffer (20 mL, 100 mM, pH 7.5) containing PLP (1 mM).
-
Add the transaminase enzyme to the buffer solution according to the manufacturer's recommended loading.
-
Add isopropylamine to the buffered enzyme solution to a final concentration of 500 mM.
-
In a separate vial, dissolve this compound (159 mg, 1 mmol) in a minimal amount of DMSO (e.g., 1 mL).
-
Add the substrate solution to the enzyme/amine donor mixture.
-
Seal the flask and place it in an incubator shaker at 30 °C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitor the conversion of the ketone to the amine by HPLC or GC analysis.
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-(1-aminopropyl)benzonitrile.
-
The crude product can be further purified by column chromatography if necessary.
Data Presentation
| Component | Concentration/Amount |
| This compound | 1 mmol |
| Transaminase | As recommended |
| Isopropylamine | 500 mM |
| PLP | 1 mM |
| Potassium Phosphate Buffer | 100 mM, pH 7.5 |
Expected Outcome:
-
Conversion: >95%
-
Enantiomeric Excess (ee): >99%
Visualization of Synthetic Workflows
Asymmetric Reduction Workflow
Caption: Workflow for the asymmetric reduction of this compound.
Asymmetric Reductive Amination Workflow
Caption: Workflow for the biocatalytic asymmetric reductive amination.
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and highly selective methods for the synthesis of key chiral pharmaceutical intermediates from this compound. The asymmetric reduction using a CBS catalyst and the biocatalytic reductive amination offer complementary approaches to access enantiopure building blocks with high efficiency. These intermediates, particularly (S)-4-(1-aminopropyl)benzonitrile, are of significant interest in the development of novel therapeutics such as SARMs. The continued exploration of new catalytic systems, including both chemical and biological catalysts, will undoubtedly lead to even more efficient and sustainable synthetic routes to these and other valuable pharmaceutical intermediates.
References
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Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. National Institutes of Health.[Link]
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI.[Link]
-
CBS catalyst - Wikipedia. Wikipedia.[Link]
-
Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring. PubMed.[Link]
-
Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. National Institutes of Health.[Link]
-
Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives. PubMed.[Link]
-
CBS catalyst - chemeurope.com. chemeurope.com.[Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central.[Link]
-
Nonsteroidal selective androgen receptors modulators (SARMs): designer androgens with flexible structures provide clinical promise. Semantic Scholar.[Link]
-
Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. PubMed.[Link]
-
Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. ResearchGate.[Link]
-
REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ResearchGate.[Link]
-
Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. ChemRxiv.[Link]
-
4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. LinkedIn.[Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed.[Link]
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- 4. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nonsteroidal selective androgen receptors modulators (SARMs): designer androgens with flexible structures provide clinical promise. | Semantic Scholar [semanticscholar.org]
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- 10. CBS_catalyst [chemeurope.com]
- 11. CBS Catalysts [sigmaaldrich.com]
- 12. insuf.org [insuf.org]
- 13. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Selective Reduction of 4-Propanoylbenzonitrile
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Significance of Ketone Reduction in Complex Molecules
The selective reduction of a ketone functional group in the presence of other reactive moieties, such as a nitrile, is a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. 4-Propanoylbenzonitrile presents a classic example of this challenge, where the desired product, 4-(1-hydroxypropyl)benzonitrile, requires a reducing agent that chemoselectively targets the ketone without affecting the nitrile group. This alcohol is a valuable building block, as the secondary alcohol and the nitrile group can be further functionalized to create a diverse range of molecular architectures.
This application note provides detailed protocols and scientific rationale for the reduction of this compound, focusing on methods that offer high yield, selectivity, and scalability. We will explore both classical chemical reductions and modern catalytic approaches, including a discussion on achieving enantioselectivity, a crucial aspect in the development of chiral drugs.[1][2]
Chemical Principles: Navigating Selectivity in Reductions
The primary challenge in the reduction of this compound lies in the similar reactivity of the ketone and nitrile functional groups towards certain reducing agents. Strong hydridic reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both functional groups. Therefore, milder and more selective reagents are necessary to achieve the desired transformation.
Sodium Borohydride: A Chemoselective Workhorse
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][4][5] Its lower reactivity compared to LiAlH₄ allows it to selectively reduce the ketone in this compound while leaving the nitrile group intact. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[4]
Catalytic Hydrogenation: A Balancing Act
Catalytic hydrogenation is another powerful reduction method. However, its application to this compound requires careful catalyst and condition selection to avoid over-reduction or side reactions involving the nitrile group. The hydrogenation of nitriles can lead to the formation of primary amines, which can then undergo further reactions to form secondary and tertiary amines.[6][7] Furthermore, hydrogenolysis, the cleavage of the C-CN bond, can occur, leading to undesired byproducts.[8][9] Supported palladium catalysts are often used for such transformations, and the choice of support and reaction conditions can significantly influence the selectivity.[8][9]
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol details a reliable and straightforward method for the selective reduction of the ketone in this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Note: The addition of NaBH₄ can cause foaming and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Workup:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-(1-hydroxypropyl)benzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (NaBH₄) | 1.1 equivalents |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
Workflow Diagram:
Caption: Workflow for the sodium borohydride reduction of this compound.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol provides a general guideline for the catalytic hydrogenation of this compound. The optimal conditions may require further optimization.
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 5% or 10%
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: In the reaction vessel of a Parr hydrogenator, combine this compound (1 equivalent) and the solvent (ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.
-
Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by TLC analysis of aliquots.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Palladium on Carbon (Pd/C) |
| Catalyst Loading | 1-5 mol% |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm |
| Reaction Temperature | Room Temperature |
| Expected Yield | Variable (optimization required) |
Reaction Pathway Diagram:
Caption: Potential reaction pathways in the catalytic hydrogenation of this compound.
Achieving Enantioselectivity: Synthesis of Chiral Alcohols
For many pharmaceutical applications, obtaining a single enantiomer of the chiral alcohol is essential.[1][2] The reduction of the prochiral ketone in this compound can be performed enantioselectively using either biocatalysis or chiral chemical catalysts.
Biocatalytic Reduction
The use of whole-cell biocatalysts (e.g., baker's yeast, specific microorganisms) or isolated enzymes (alcohol dehydrogenases) offers a green and highly selective method for producing enantiopure alcohols.[1][2][10][11] These biocatalytic systems often operate under mild conditions and can provide very high enantiomeric excesses (e.e.).[10][11]
Chiral Chemical Catalysts
Asymmetric reduction can also be achieved using chiral catalysts in conjunction with a stoichiometric reducing agent. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane.[12] Other chiral catalysts, such as those based on transition metals, can also be employed for asymmetric transfer hydrogenation.[12]
Asymmetric Reduction Strategy Diagram:
Caption: Strategies for the asymmetric reduction of this compound.
Purification and Characterization
Purification of the final product, 4-(1-hydroxypropyl)benzonitrile, is crucial to remove any unreacted starting material, byproducts, and residual reagents. While general purification techniques for benzonitrile derivatives involve distillation or recrystallization, column chromatography is often the most effective method for laboratory-scale synthesis.[13]
Characterization:
The structure and purity of the synthesized 4-(1-hydroxypropyl)benzonitrile should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the hydroxyl group.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups and the absence of the starting ketone carbonyl (C=O) group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For determining the enantiomeric excess (e.e.) in the case of asymmetric reductions.
Conclusion
The selective reduction of the ketone in this compound is a readily achievable transformation with the appropriate choice of reagents and conditions. Sodium borohydride offers a simple, high-yielding, and chemoselective method for this purpose. For applications requiring enantiopure 4-(1-hydroxypropyl)benzonitrile, biocatalytic or chiral catalyst-mediated reductions are powerful strategies. Careful monitoring, purification, and characterization are essential to ensure the desired product is obtained with high purity.
References
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Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]
-
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. MDPI. [Link]
-
Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. RSC Publishing. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Green Chemistry (RSC Publishing). [Link]
-
The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry. [Link]
-
Synthesis of 4-(3-hydroxypropyl)benzonitrile. PrepChem.com. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Chem-Station. [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. [Link]
-
4-(1-hydroxy-1-methylethyl)benzonitrile. Chemical Synthesis Database. [Link]
-
How can I purify impure benzonitrile?. ResearchGate. [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH. [Link]
-
Research and development of 4-hydroxybenzonitrile production process. Dissertation. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
- Preparation of hydroxybenzonitriles.
-
p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. NIH. [Link]
-
The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]
-
Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]
-
4-(1-hydroxy-1-phenylethyl)benzonitrile (C15H13NO). PubChemLite. [Link]
-
Asymmetric borane reduction of prochiral ketones catalyzed by 4-substituted prolinol. ResearchGate. [Link]
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- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Characterization of 4-Propanoylbenzonitrile: A Guide to Analytical Techniques
Introduction
4-Propanoylbenzonitrile, also known as 4-cyanopropiophenone, is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its unique structure, featuring a propanoyl group and a nitrile moiety on a benzene ring, necessitates a comprehensive analytical approach to ensure its identity, purity, and quality. This technical guide provides a detailed overview of the essential analytical techniques for the characterization of this compound, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.
The selection of an analytical method is contingent on the specific objective, whether it be qualitative identification, quantitative analysis, or impurity profiling. This guide will delve into the application of chromatographic and spectroscopic techniques, providing a robust framework for the comprehensive analysis of this important chemical entity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-cyanopropiophenone, 4-Propionylbenzonitrile | [2] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate. | Inferred from structure |
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for separating this compound from impurities and for its quantitative determination. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the purity assessment and quantification of this compound, particularly in the context of pharmaceutical quality control. A reversed-phase method is typically employed, leveraging the compound's moderate polarity.
A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention and separation of aromatic ketones. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower backpressure.[3] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the reproducibility of the analysis by controlling the ionization of any acidic or basic functional groups in the analyte or impurities.[4]
Caption: Workflow for the HPLC analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary for complex samples, a common starting point is 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm (based on the UV absorbance of the benzonitrile chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile (or a suitable diluent) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7][8] Key validation parameters include:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound is well-resolved from impurities and excipients. | Ensures the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | Indicates the reliability of the method during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[1] It is particularly useful for identifying unknown impurities and for confirming the identity of this compound.
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic compounds. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint.
Caption: Workflow for the GC-MS analysis of this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[9]
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will be characteristic of an aromatic ketone. Key expected fragments include:
-
m/z 130: Loss of an ethyl radical (•C₂H₅) via alpha-cleavage, resulting in the 4-cyanobenzoyl cation. This is often a prominent peak.[2]
-
m/z 102: Loss of carbon monoxide (CO) from the m/z 130 fragment, yielding the 4-cyanophenyl cation.[2]
-
m/z 57: The propanoyl cation (C₂H₅CO⁺).
-
m/z 29: The ethyl cation (C₂H₅⁺).
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds as it is relatively inert and dissolves a wide range of samples. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring. The protons ortho to the electron-withdrawing propanoyl and nitrile groups will be shifted downfield.
-
Methylene Protons (-CH₂-): A quartet around δ 3.0 ppm, due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet around δ 1.2 ppm, due to coupling with the adjacent methylene protons.
The ¹³C NMR spectrum will provide information on the carbon framework:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 190 ppm.
-
Nitrile Carbon (C≡N): A signal around δ 118 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the ipso-carbons and the protonated carbons.
-
Methylene Carbon (-CH₂-): A signal around δ 30-40 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically δ < 20 ppm.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The propanoyl and nitrile groups of this compound have characteristic vibrational frequencies that are readily identifiable in the IR spectrum. Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids and solids that requires minimal sample preparation.[10]
Caption: Workflow for the FTIR analysis of this compound.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240-2220 (sharp, medium-strong intensity)[10] |
| Ketone (C=O) | Stretching | 1700-1680 |
| Aromatic C=C | Stretching | 1600-1450 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
The choice of solvent is crucial as it can influence the position and intensity of the absorption bands.[11][12] Solvents like acetonitrile, methanol, and cyclohexane are commonly used as they are transparent in the UV region of interest.[13][14]
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: HPLC-grade acetonitrile.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.
-
Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.
Based on the benzonitrile chromophore, this compound is expected to exhibit strong absorption in the UV region, likely with a λmax around 240-280 nm.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC and GC-MS are essential for assessing purity and identifying impurities, while NMR, FTIR, and UV-Visible spectroscopy provide invaluable information for structural confirmation. The protocols and insights provided in this guide offer a robust framework for the reliable and accurate analysis of this important chemical intermediate, ensuring its quality and suitability for its intended applications in research and development.
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SIELC Technologies. (n.d.). Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
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The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]
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LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
- Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(1), 1-13.
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Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Apirakkan, O., et al. (2017). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Drug testing and analysis, 9(10), 1555–1563.
- Al-Ayed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemistry, 2021, 1-8.
- Frison, G., et al. (2018). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug testing and analysis, 10(1), 133–144.
- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). Scientific Reports, 15(1), 1-15.
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Krauze-Baranowska, M., et al. (2008). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica, 65(4), 441-448.
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LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2020). Molecules, 25(21), 5035.
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eGyanKosh. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β -TH-naphyrone, mexedrone, and 4-MDMC. Retrieved from [Link]
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Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]
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University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Identification and analytical characterization of nine synthetic cathinone derivatives N‐ethylhexedrone, 4‐Cl‐pentedrone, 4‐Cl‐α‐EAPP, propylone, N‐ethylnorpentylone, 6‐MeO‐bk‐MDMA, α‐PiHP, 4‐Cl‐α‐PHP, and 4‐F‐α‐. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 4-Propanoylbenzonitrile in the Synthesis of Novel Heterocyclic Compounds
Introduction: 4-Propanoylbenzonitrile as a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents. This compound, a readily available bifunctional molecule, has emerged as a strategic starting material for the construction of a diverse range of heterocyclic systems. Its unique structure, featuring a reactive propanoyl group and a cyano moiety on a stable phenyl ring, offers multiple avenues for chemical transformation. The ketone functionality serves as a handle for classical condensation reactions, leading to key intermediates like chalcones, while the nitrile group can participate in cyclization reactions or be further elaborated. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the synthesis of pyrimidines, pyrazolines, isoxazolines, 2-aminothiophenes, and thiazines.
Core Synthetic Strategy: The Chalcone Intermediate
A pivotal strategy in leveraging this compound for heterocyclic synthesis is its conversion into a chalcone derivative. Chalcones, or α,β-unsaturated ketones, are highly versatile intermediates that can undergo a variety of cyclization reactions with binucleophiles. The synthesis of the chalcone from this compound is typically achieved through a Claisen-Schmidt condensation.[1]
Protocol 1: Synthesis of (E)-3-(Aryl)-1-(4-cyanophenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol outlines the base-catalyzed condensation of this compound with an aromatic aldehyde to yield the corresponding chalcone.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in 30 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise to the mixture.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol to afford the pure product.[3]
Causality of Experimental Choices: The use of a strong base like potassium hydroxide is crucial for the deprotonation of the α-carbon of the propanoyl group, forming the reactive enolate. Ethanol serves as a suitable solvent that can dissolve both the reactants and the base. The reaction is typically conducted at room temperature to minimize side reactions. Acidification during work-up neutralizes the excess base and protonates the phenoxide (if any), leading to the precipitation of the chalcone product.
Synthesis of Six-Membered Heterocycles
Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleic acids. Chalcones derived from this compound can be readily converted to pyrimidines by reaction with amidine derivatives like guanidine hydrochloride.[4][5]
dot
Caption: Synthesis of Pyrimidines from this compound.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (10 mmol) and guanidine hydrochloride (12 mmol) in 40 mL of ethanol.[6]
-
Base Addition: To the stirred solution, add 10 mL of a 40% aqueous potassium hydroxide solution.[4]
-
Reflux: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from ethanol.[6]
Mechanistic Insight: The reaction proceeds via an initial Michael addition of the guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Benzaldehyde | (E)-3-phenyl-1-(4-cyanophenyl)prop-2-en-1-one | 85-95 |
| Chalcone from Benzaldehyde | Guanidine HCl | 2-Amino-4-phenyl-6-(4-cyanophenyl)pyrimidine | 70-85 |
| Chalcone from 4-Methoxybenzaldehyde | Guanidine HCl | 2-Amino-4-(4-methoxyphenyl)-6-(4-cyanophenyl)pyrimidine | 75-90 |
Thiazine Derivatives
1,3-Thiazines are sulfur and nitrogen-containing six-membered heterocycles with a range of biological activities.[7] They can be synthesized from chalcones by reaction with thiourea in a basic medium.[8][9]
dot
Caption: Synthesis of Thiazines from Chalcone Intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate (10 mmol) and thiourea (12 mmol) in 50 mL of ethanol.
-
Base Addition: Add 5 mL of a 40% aqueous sodium hydroxide solution to the mixture.[8]
-
Reflux: Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiazine derivative.[9]
Synthesis of Five-Membered Heterocycles
Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse pharmacological properties. The reaction of chalcones with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolines.[10]
dot
Caption: Synthesis of Pyrazolines from Chalcone Intermediate.
Experimental Protocol:
-
Reaction Setup: Dissolve the chalcone intermediate (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (20 mmol) to the solution. For the synthesis of N-acetyl pyrazolines, a catalytic amount of glacial acetic acid can be added.[11]
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.[10]
Mechanistic Consideration: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the formation of the pyrazoline ring after dehydration.[12]
Isoxazoline Derivatives
Isoxazolines are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are synthesized by the reaction of chalcones with hydroxylamine hydrochloride.[13][14]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (10 mmol) and hydroxylamine hydrochloride (15 mmol) in 40 mL of ethanol.[15]
-
Base Addition: Add 5 mL of a 40% aqueous potassium hydroxide solution to the mixture.[15]
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into crushed ice and neutralize with dilute acetic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.[16]
| Chalcone Derivative | Cyclizing Agent | Heterocyclic Product | Yield (%) |
| (E)-3-phenyl-1-(4-cyanophenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-phenyl-3-(4-cyanophenyl)-4,5-dihydro-1H-pyrazole | 80-90 |
| (E)-3-phenyl-1-(4-cyanophenyl)prop-2-en-1-one | Hydroxylamine HCl | 5-phenyl-3-(4-cyanophenyl)-4,5-dihydroisoxazole | 75-85 |
Direct Synthesis from this compound: The Gewald Reaction
The Gewald reaction offers a direct route to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[17][18] this compound can serve as the ketone component in this multi-component reaction.
dot
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Topic: Navigating the Chemoselectivity of the Nitrile Group in 4-Propanoylbenzonitrile: A Guide to Key Transformations
An Application Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Duality of Reactivity in 4-Propanoylbenzonitrile
This compound is a bifunctional aromatic compound that presents a compelling challenge in synthetic chemistry. Its structure features two distinct electrophilic sites: the carbon of the nitrile group (-C≡N) and the carbonyl carbon of the propanoyl group. This duality makes it a versatile building block but also necessitates a nuanced approach to its chemical transformations. The electron-withdrawing nature of both the nitrile and ketone functionalities deactivates the aromatic ring, yet the primary reactivity is centered on these two functional groups.
This guide provides an in-depth exploration of key reactions targeting the nitrile group. As senior application scientists, our focus is not merely on the procedural steps but on the underlying principles of chemoselectivity. We will dissect the causality behind reagent choice and reaction conditions, enabling researchers to selectively transform the nitrile group while preserving the ketone, a common requirement in multi-step synthesis for drug discovery and materials science.
Hydrolysis: Converting the Nitrile to a Carboxylic Acid
One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid. This reaction proceeds through an amide intermediate and can be effectively catalyzed by either acid or base.[1][2][3] The choice between acidic or basic conditions often depends on the stability of other functional groups in the molecule and the desired workup procedure.
Mechanism and Rationale:
-
Base-Catalyzed Hydrolysis: This is often preferred for substrates that can withstand strong base. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][5] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[4] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.[6][7]
-
Acid-Catalyzed Hydrolysis: In this pathway, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[8][9][10] A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfers, an amide intermediate is formed, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[3]
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis to 4-Propanoylbenzoic Acid
This protocol details the conversion of this compound to its corresponding carboxylic acid using sodium hydroxide.
Materials:
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Combine this compound (1 equivalent) with a 10% aqueous solution of NaOH (approx. 10-15 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. An odor of ammonia may be detected, signifying the hydrolysis of the amide intermediate.
-
Cool the reaction mixture to room temperature and then chill in an ice-water bath.
-
Slowly add cold 6 M HCl with vigorous stirring. The carboxylate salt will be protonated, causing the 4-propanoylbenzoic acid to precipitate out of the solution. Continue adding acid until the solution is acidic to litmus paper (pH ~2).
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-propanoylbenzoic acid.
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 eq. Nitrile, 10-15 eq. NaOH | A large excess of base drives the reaction to completion. |
| Solvent | Water | Acts as both solvent and reagent for the hydrolysis. |
| Temperature | Reflux (~100 °C) | Elevated temperature is required to overcome the activation energy for both stages of hydrolysis.[2] |
| Reaction Time | 4-6 hours | Ensures complete conversion of the stable amide intermediate. |
| Workup | Acidification (6 M HCl) | Converts the soluble sodium carboxylate salt into the less soluble free carboxylic acid for isolation.[5] |
| Expected Yield | >85% | High yields are typical for this robust transformation. |
Selective Reduction: Synthesis of a Primary Amine
The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a cornerstone of synthetic chemistry, providing access to key building blocks.[11] The challenge with this compound is to achieve this reduction without affecting the ketone.
Expertise: The Chemoselectivity Challenge
-
Non-Selective Reagents: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[1][12][13] However, LiAlH₄ will readily reduce both the nitrile and the ketone, leading to a mixture of products or the fully reduced amino alcohol.[14] Therefore, LiAlH₄ is unsuitable for the selective reduction of this compound.
-
Selective Approach: Catalytic Hydrogenation: Catalytic hydrogenation offers a superior method for achieving selectivity.[15] Nitriles can be hydrogenated over catalysts like Raney Nickel or Palladium on carbon (Pd/C).[16] The nitrile group is often more readily reduced under these conditions than an aromatic ketone. By carefully controlling the catalyst, pressure, and temperature, the nitrile can be selectively converted to the amine.[17] Non-noble metal catalysts, such as nickel-based systems, have also been developed for efficient and selective hydrogenation of aromatic nitriles.[18][19]
Caption: Selective vs. non-selective reduction pathways for this compound.
Protocol 2: Selective Catalytic Hydrogenation to 4-(Aminomethyl)propiophenone
This protocol describes the selective reduction of the nitrile using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonia (solution in methanol, e.g., 7N)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite or other filter aid
Procedure:
-
Safety First: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent. Hydrogenations under pressure should be conducted behind a safety shield in a well-ventilated fume hood.
-
To a high-pressure reactor vessel, add this compound (1 equivalent) dissolved in anhydrous ethanol.
-
Add a small amount of methanolic ammonia (approx. 10 mol%). The ammonia helps to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine.[15]
-
Carefully add the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) to the vessel. Ensure the catalyst is transferred as a slurry and does not dry out.
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 6-12 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude primary amine, which can be further purified if necessary.
| Parameter | Value / Condition | Rationale |
| Catalyst | Raney Nickel | An active and cost-effective catalyst for nitrile hydrogenation.[15] |
| Hydrogen Pressure | 50-100 psi | Provides a sufficient concentration of H₂ for the reaction without requiring specialized ultra-high-pressure equipment. |
| Solvent | Ethanol / Methanol | Common polar solvents for hydrogenation that dissolve the substrate. |
| Additive | Ammonia | Suppresses the formation of secondary amine side products. |
| Temperature | 40-60 °C | Balances reaction rate with selectivity; higher temperatures may lead to ketone reduction. |
| Expected Yield | 75-90% | Good yields are achievable with careful control of conditions. |
[3+2] Cycloaddition: Constructing a Tetrazole Ring
In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for a carboxylic acid group. It mimics the acidity and steric profile of a carboxyl group but can offer improved metabolic stability and cell permeability. The most common synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide ion to a nitrile.[20]
Mechanism and Rationale: The reaction involves treating the nitrile with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst. The catalyst, which can be a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., triethylammonium chloride), activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[21][22][23] Using zinc salts in water is an efficient and safer protocol.[24]
Caption: Experimental workflow for the synthesis of a 5-substituted tetrazole.
Protocol 3: Synthesis of 5-(4-Propanoylphenyl)-1H-tetrazole
This protocol is adapted from the highly efficient and safe procedure developed by Sharpless and coworkers.[24]
Materials:
-
This compound
-
Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Ethyl Acetate
-
3 N Hydrochloric Acid (HCl)
Procedure:
-
Safety First: Sodium azide is acutely toxic. Handle with extreme care using appropriate personal protective equipment. Do not allow it to come into contact with acids (forms explosive HN₃) or heavy metals.
-
In a round-bottom flask, add this compound (1 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1 equivalent).
-
Add deionized water (approx. 2 mL per mmol of nitrile). Vigorous stirring is essential throughout the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 24 hours.
-
After cooling to room temperature, add ethyl acetate and 3 N HCl. Continue stirring vigorously until all solids have dissolved and the aqueous layer has a pH of ~1.
-
Transfer the mixture to a separatory funnel. Isolate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude tetrazole, which can be purified by recrystallization.
| Parameter | Value / Condition | Rationale |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective azide donor. |
| Catalyst | Zinc Bromide (ZnBr₂) | Acts as a Lewis acid to activate the nitrile, facilitating the cycloaddition in water.[24] |
| Solvent | Water | An environmentally benign and safe solvent for this transformation. |
| Reaction Time | 24 hours | The reaction often requires extended time to reach completion. |
| Workup | Acidification & Extraction | Protonates the tetrazole ring and allows for its extraction into an organic solvent. |
| Expected Yield | >90% | This method is known for its high efficiency across a broad range of nitriles.[24] |
Considerations for Organometallic Addition (Grignard Reaction)
The reaction of a nitrile with an organometallic reagent, such as a Grignard reagent, followed by aqueous hydrolysis, is a classical method for synthesizing ketones.[25][26] The nucleophilic carbon of the Grignard reagent adds to the electrophilic nitrile carbon to form an imine anion, which is hydrolyzed to a ketone during workup.[1][27]
However, in the case of this compound, this reaction is not chemoselective. Grignard reagents are powerful nucleophiles that readily attack ketones and aldehydes to form alcohols.[28][29] Therefore, adding a Grignard reagent (e.g., MeMgBr) to this compound would result in a competitive reaction at both the nitrile and the existing ketone, leading to a complex mixture of products.
To successfully perform a Grignard addition to the nitrile group, the more reactive ketone functionality would first need to be protected (e.g., as a ketal). The synthetic sequence would involve:
-
Protection of the ketone.
-
Grignard reaction with the nitrile.
-
Hydrolysis of the intermediate imine to form the new ketone.
-
Deprotection of the original ketone.
This multi-step process underscores the importance of understanding competing reactivities when designing a synthetic route.
References
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LibreTexts. (2021, August 11). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
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Amako, M., et al. (2002). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Journal of Heterocyclic Chemistry, 39(4), 811-814. [Link]
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Fiveable. Hydrolysis of Nitriles Definition. Fiveable. [Link]
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JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]
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Myznikov, L. V., et al. (2012). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 439-445. [Link]
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Hata, K., & Watanabe, K. (1959). Catalytic Hydrogenation of Aromatic Nitriles. Bulletin of the Chemical Society of Japan, 32(6), 663-667. [Link]
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Liu, W., & Liu, J. (2024). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. [Link]
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Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 449-462. [Link]
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Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
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Study Mind. Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]
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Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
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ResearchGate. Reductive alkylation of nitriles using ketones and modifications and.... ResearchGate. [Link]
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ResearchGate. Hydrogenation of nitriles in different reaction media. ResearchGate. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
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Jagadeesh, R. V., et al. (2021). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Chemistry – A European Journal, 27(5), 1609-1615. [Link]
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Senthamarai, T., et al. (2018). Synthesis of nitriles from amines using nanoscale Co3O4-based catalysts via sustainable aerobic oxidation. Organic & Biomolecular Chemistry, 16(34), 6224-6229. [Link]
-
LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. [Link]
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LibreTexts. (2023, August 15). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. A Quick Guide to Reductions in Organic Chemistry. Organic Chemistry Portal. [Link]
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Chemistry Steps. Reactions of Nitriles. Chemistry Steps. [Link]
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ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate. [Link]
-
Wikipedia. Nitrile reduction. Wikipedia. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
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Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
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LibreTexts. (2022, June 21). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
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Chemguide. hydrolysis of nitriles. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. YouTube. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
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ResearchGate. The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Pearson. (2024, September 3). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
National Library of Medicine. (2022, June 1). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. PubMed. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Propanoylbenzonitrile
Welcome to the technical support center for the synthesis of 4-propanoylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
The synthesis of this compound, most commonly achieved via Friedel-Crafts acylation of benzonitrile with propanoyl chloride, can be challenging due to the electronic properties of the starting materials.[1] The electron-withdrawing nature of the nitrile group deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution.[1][2] This guide addresses the most common issues encountered during this synthesis.
Problem 1: Low or No Product Yield
A low yield of this compound is the most frequently reported issue. Several factors can contribute to this outcome.
Possible Causes & Solutions:
-
Deactivated Aromatic Ring: The primary challenge is the deactivation of the benzonitrile ring by the electron-withdrawing cyano (-CN) group.[1][3]
-
Expert Insight: For strongly deactivated systems like benzonitrile, Friedel-Crafts acylation can be inherently difficult.[3] Consider increasing the reaction temperature or using a more potent Lewis acid catalyst. However, be aware that harsher conditions can lead to side reactions.
-
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][4] Any water present will deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid often forms a complex with the product ketone, sequestering the catalyst.[1]
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[1] Consider a gradual increase in the catalyst loading to determine the optimal amount for your specific conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
Problem 2: Formation of Multiple Products
The appearance of unexpected spots on a TLC plate or multiple peaks in a GC-MS analysis indicates the formation of side products.
Possible Causes & Solutions:
-
Regioselectivity Issues: While the acyl group is expected to add at the para position to the nitrile group, some ortho or meta substitution may occur.
-
Expert Insight: The directing effect of the cyano group (meta-directing) and steric hindrance can influence regioselectivity. The choice of solvent and catalyst can also have a modest effect on the product distribution.[1]
-
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially under forcing conditions.[1]
-
Solution: The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[5] If polyacylation is observed, consider reducing the reaction time or temperature.
-
-
Side Reactions of Reagents: Impurities in the starting materials or solvent can lead to unwanted byproducts.
-
Solution: Use high-purity reagents and solvents. Purification of starting materials before use is recommended.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the synthesis of this compound?
The Lewis acid, typically AlCl₃, plays a crucial role in activating the propanoyl chloride for electrophilic attack on the benzonitrile ring.[6] It coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive intermediate in the Friedel-Crafts acylation reaction.[5][7]
Q2: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃) can also be used.[6] For moderately deactivated substrates, stronger Lewis acids or different catalytic systems like triflic acid have been shown to be effective.[3] The choice of catalyst may require optimization for your specific reaction conditions.
Q3: Are there alternative synthetic routes to this compound?
For strongly deactivated systems where Friedel-Crafts acylation is not viable, alternative methods such as metal-catalyzed cross-coupling reactions can be considered.[3] Examples include Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) to couple a 4-cyanophenyl group with propanoyl chloride.[4]
Q4: How can I purify the final product?
Purification of this compound can be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q5: What are the main safety precautions for this synthesis?
-
Reagents: Propanoyl chloride is corrosive and reacts with moisture. Benzonitrile is harmful if swallowed or in contact with skin.[8] Aluminum chloride is corrosive and reacts violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Conduct the reaction in a well-ventilated fume hood.[10] Handle all reagents with care, avoiding inhalation, ingestion, and skin contact.[8]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocol: Friedel-Crafts Acylation of Benzonitrile
This protocol provides a general procedure for the synthesis of this compound. Optimization of reagent quantities, reaction time, and temperature may be necessary.
Materials:
-
Benzonitrile
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Benzonitrile Addition: In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Following the benzonitrile addition, add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of benzonitrile.
Caption: Mechanism of Friedel-Crafts Acylation.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | To compensate for catalyst complexation with the ketone product.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction, followed by heating to drive the reaction to completion.[1] |
| Workup | Acidic Quench | To decompose the aluminum chloride complexes and separate the product. |
| Purification | Column Chromatography / Recrystallization | To isolate the pure this compound from byproducts. |
References
- Troubleshooting low yield in Friedel-Crafts acyl
- This compound | High-Quality Research Chemical. Benchchem.
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- SAFETY DATA SHEET: this compound. Sigma-Aldrich.
- SAFETY D
- This compound | C10H9NO | CID 10773246. PubChem - NIH.
- Organic Syntheses Procedure. Organic Syntheses.
- Reaction conditions optimization for the synthesis 4a.
- Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams.
- Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC - NIH.
- EAS Reactions (3)
- Machine learning-guided strategies for reaction conditions design and optimiz
- Friedel-Crafts acyl
- Optimization of reaction conditions for the synthesis of 4b.a.
- BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie.
- Optimization of reaction conditions for the synthesis of compounds 11-14.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Why doesn't NC attached by benzene show Friedel-Crafts acyl
- Organic Syntheses Procedure. Organic Syntheses.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
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common side products in the synthesis of 4-propanoylbenzonitrile
Welcome to the technical support resource for the synthesis of 4-propanoylbenzonitrile. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Acylating a Deactivated Ring
The synthesis of this compound is most commonly attempted via the Friedel-Crafts acylation of benzonitrile with propanoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction, while straightforward in principle, presents a significant challenge due to the electronic properties of the starting material. The cyano (-CN) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivation not only slows down the reaction but also directs the incoming acyl group primarily to the meta position, making the desired para isomer a minor product.[2] This guide will help you troubleshoot these inherent difficulties and optimize your synthesis for the best possible outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or isn't working at all. What is the likely cause?
A1: The primary reason for a failed or sluggish reaction is the deactivation of the benzonitrile ring by the electron-withdrawing cyano group.[1] This reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion. Additionally, the Lewis acid catalyst can complex with the nitrogen of the cyano group, further deactivating the ring and sequestering the catalyst.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will quench the catalyst.[1]
-
Increase Catalyst Stoichiometry: For deactivated rings, a stoichiometric amount (or even an excess) of the Lewis acid is often necessary. This is because the product, this compound, can also form a complex with the catalyst, removing it from the reaction cycle.[1][4]
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be aware that this may also promote the formation of side products.
-
Consider a More Potent Catalytic System: If AlCl₃ is ineffective, stronger Lewis acids or alternative catalysts might be required. Zeolites and metal triflates have shown efficacy in acylating deactivated substrates.[5]
Q2: I've obtained a product, but my NMR analysis shows a mixture of isomers. Which is the major product and why?
A2: In the Friedel-Crafts acylation of benzonitrile, the major product is typically the undesired 3-propanoylbenzonitrile (the meta isomer). The cyano group is a meta-directing group for electrophilic aromatic substitution.[2] The formation of the desired this compound (para isomer) is electronically disfavored.
Identifying the Isomers:
| Compound | Key ¹H NMR Signals (Illustrative) | Key ¹³C NMR Signals (Illustrative) |
| This compound | Two doublets in the aromatic region (AA'BB' system). | Fewer signals in the aromatic region due to symmetry. |
| 3-Propanoylbenzonitrile | More complex splitting pattern in the aromatic region (e.g., four distinct signals).[1] | More signals in the aromatic region due to lower symmetry.[1] |
Q3: I'm observing impurities in my product that are not the meta-isomer. What could they be?
A3: Besides the isomeric byproduct, other impurities can arise from side reactions during the synthesis or workup.
-
4-Propanoylbenzoic acid: This can form if the nitrile group is hydrolyzed during the aqueous workup, especially under harsh acidic or basic conditions.[6][7]
-
4-Propanoylbenzamide: Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide.[8] This is often an intermediate in the hydrolysis to the carboxylic acid.
-
Self-condensation of Propanoyl Chloride: Under the influence of a Lewis acid, propanoyl chloride can potentially undergo self-acylation or other condensation reactions, leading to polymeric or oligomeric byproducts.
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
Experimental Protocol: Acylation using a Stronger Lewis Acid System
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: To the flask, add benzonitrile (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add triflic acid (1.1 - 1.5 eq.) to the stirred solution.
-
Acylating Agent Addition: Add propanoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Problem 2: Product is a Mixture of Isomers
Purification Protocol: Separation of Isomers by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar this compound should elute before the more polar 3-propanoylbenzonitrile.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Note: The polarity difference between the two isomers is small, so a long column and a slow elution gradient may be necessary for good separation.[9]
Problem 3: Presence of Hydrolysis Byproducts
Preventative Measures:
-
Use a non-aqueous workup if possible.
-
During aqueous workup, keep the temperature low and minimize the time the reaction mixture is in contact with strong acid or base.
-
Use a buffered solution for quenching.
Purification:
-
4-Propanoylbenzoic acid: This acidic byproduct can be removed by washing the organic layer with a mild base such as a saturated solution of sodium bicarbonate. The desired ketone will remain in the organic phase, while the carboxylate salt will be extracted into the aqueous phase.
-
4-Propanoylbenzamide: This can be more challenging to separate due to its polarity being closer to the desired product. Careful column chromatography or recrystallization may be effective.[10][11]
References
-
PubChem. (n.d.). 3-Propanoylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
PubChemLite. (2026). 3-propanoylbenzonitrile (C10H9NO). Université du Luxembourg. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Department of Chemistry. [Link]
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Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
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Le, M., & Liu, D. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Chemistry Letters, 17(4), 1739-1745. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
mzCloud. (2015, April 22). 4 Propylbenzoic acid. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
NIST. (n.d.). 4-n-Propylbenzoic acid. NIST Chemistry WebBook. [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. [Link]
-
Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Chemistry Wale. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube. [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Navea, J. G., et al. (2019). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 21(31), 17148-17157. [Link]
-
Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]
-
Filo. (2025, February 26). Q4.34 The Lewis acid AlCl catalysis of the acylation of benzene was descr. [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism proposed by Ingold. [Link]
-
ResearchGate. (2025, August 10). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link]
-
Williams, S. J., & Alhifthi, A. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Gallert, C., & Winter, J. (2008). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 74(20), 6401-6407. [Link]
-
ResearchGate. (n.d.). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. [Link]
-
ResearchGate. (2025, August 6). Direct asymmetric aldol reaction co-catalyzed by L-proline and group 12 elements Lewis acids in the presence of water. [Link]
-
Singh, A. K., & Vishnoi, N. (2023, May). Mechanism and solvent kinetics of acid catalyzed Hydrolysis of Propyl Methanoate in Binary-Solvent system of water and Propanol-2. ResearchGate. [Link]
-
jOeCHEM. (2019, June 16). The Aldol Condensation (Acidic Conditions). YouTube. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society, 115(7), 2755-2761. [Link]
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- 11. longdom.org [longdom.org]
troubleshooting guide for the purification of 4-propanoylbenzonitrile
Introduction
Welcome to the troubleshooting guide for the purification of 4-propanoylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing and purifying this versatile chemical intermediate. Given that the primary synthetic route to this compound is the Friedel-Crafts acylation of benzonitrile, this guide focuses on challenges arising from this reaction, including the removal of starting materials, catalysts, and side-products. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily solid after quenching the Friedel-Crafts reaction. What causes this, and what is the proper work-up procedure?
This is a common observation. The dark color and oily consistency are typically due to residual aluminum chloride (AlCl₃) complexes and polymeric side-products. A careful work-up is critical to remove these before attempting further purification.
Causality: During Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product.[1][2] This complex must be hydrolyzed to liberate the free ketone. Additionally, the nitrile group itself can coordinate with the Lewis acid, further deactivating the ring and sometimes leading to incomplete reactions or side-products under harsh conditions.[3]
Recommended Work-up Protocol:
-
Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This moderates the highly exothermic quench.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker of crushed ice, often containing concentrated hydrochloric acid (HCl). The acid ensures the medium remains acidic, preventing the precipitation of aluminum hydroxides.
-
Extraction: Once the ice has melted and the complexes are hydrolyzed, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The product is moderately soluble in these solvents.[4]
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove any remaining basic impurities).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure should yield a crude solid that is more amenable to purification by recrystallization or chromatography.
Q2: I have a low yield after recrystallization. How do I choose the right solvent system?
Low yield from recrystallization is almost always a solvent issue. The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[5][6]
Expertise-Driven Solvent Selection: this compound is a moderately polar molecule, featuring a polar ketone and a nitrile group.[4] Water is generally a poor choice as the compound is only sparingly soluble.[4]
Recommended Solvents for Trial:
-
Single-Solvent System: Isopropanol or ethanol often works well. They dissolve the compound when hot but have reduced solvency when cold.
-
Two-Solvent System: A polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) paired with a non-polar solvent in which it is insoluble (e.g., hexanes, heptane).
Protocol for Two-Solvent Recrystallization (Ethyl Acetate/Hexanes):
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate until fully dissolved.
-
Slowly add hot hexanes dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound |
| Isopropanol | 82.6 | Polar Protic | Good single solvent. |
| Ethanol | 78.4 | Polar Protic | Good single solvent. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good "soluble" solvent for a two-solvent system. |
| Hexanes | 68 | Non-polar | Good "insoluble" solvent for a two-solvent system. |
Q3: My purified product still shows impurities by NMR. What are the likely culprits and how do I remove them?
If recrystallization fails to provide pure material, column chromatography is the next logical step. Common impurities are often structurally similar to the product, making separation challenging.
Common Impurities & Their Signatures:
-
Unreacted Benzonitrile: A common impurity, especially if the reaction did not go to completion. Look for its characteristic aromatic signals in the NMR spectrum.
-
3-Propanoylbenzonitrile (meta-isomer): Friedel-Crafts acylation on a deactivated ring can sometimes give a small amount of the meta-product.[4] Its aromatic NMR signals will have different splitting patterns compared to the para-isomer.
-
4-Propanoylbenzoic Acid: This results from the hydrolysis of the nitrile group during an acidic or basic work-up.[7][8][9] It is more polar than the desired product. Look for a broad singlet above 10 ppm in the ¹H NMR (carboxylic acid proton) and a change in the carbonyl peak in the ¹³C NMR.
-
Reduced Product (4-(1-hydroxypropyl)benzonitrile): Though less common, some reagents or conditions (e.g., acidic silica gel) can potentially reduce the ketone.[10] This would introduce a new stereocenter and a new CH-OH signal in the NMR.
Purification Strategy: Column Chromatography
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Because the product is moderately polar, you will likely need a system such as 10-30% ethyl acetate in hexanes.
-
Tip: Use Thin Layer Chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of ~0.3 for the desired product.
-
Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting purification.
Q4: My compound seems to be degrading on the silica gel column. Is this possible?
Yes, degradation on silica gel can occur, particularly with sensitive compounds.
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can catalyze reactions. For a ketone like this compound, this could potentially lead to side reactions, although it is generally stable. In some cases, carbonyl compounds have been observed to undergo reduction to alcohols on silica gel columns, though the mechanism is not always clear.[10]
Mitigation Strategies:
-
Deactivate the Silica: Flush the column with your eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%) before loading your sample. This will neutralize the acidic sites.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.
Advanced Purification: Bisulfite Extraction
For challenging separations where the product needs to be isolated from non-ketonic impurities (like unreacted benzonitrile), a chemical extraction can be highly effective.
Principle: Reactive ketones can form a water-soluble adduct with sodium bisulfite. This allows for the selective removal of the ketone from an organic solution into an aqueous layer. The ketone can then be regenerated by treating the aqueous layer with a base.[11][12]
Workflow for Bisulfite Extraction
Sources
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- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. youtube.com [youtube.com]
optimizing reaction conditions for the acylation of benzonitrile
Welcome to the technical support center for the acylation of benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The Friedel-Crafts acylation of benzonitrile is a powerful tool for introducing keto functionalities, but the inherent electronic properties of the substrate present unique hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the acylation of benzonitrile.
Q1: Why is the acylation of benzonitrile so difficult compared to benzene or toluene?
The primary challenge lies in the electronic nature of the benzonitrile ring. The cyano (-CN) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution—the fundamental mechanism of the Friedel-Crafts reaction.[1][2] This deactivation makes the benzonitrile ring a significantly weaker nucleophile, hindering its attack on the electrophilic acylium ion.
Q2: What is the expected regioselectivity for the acylation of benzonitrile?
The nitrile group is a meta-directing deactivator. Therefore, the incoming acyl group will predominantly add to the meta-position (C3) of the benzonitrile ring. While minor amounts of ortho and para isomers might be formed, particularly under harsh conditions, the meta product is the major, expected regioisomer.[1]
Q3: Can I use catalytic amounts of Lewis acid for this reaction?
Generally, no. Friedel-Crafts acylations, especially on deactivated rings, require at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[3][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst. This complexation effectively sequesters the catalyst, removing it from the reaction cycle.[1][3] To drive the reaction to completion, you must use enough catalyst to react with both the acylating agent and the ketone product.
Q4: Are there alternatives to the classic Friedel-Crafts acylation for this transformation?
Yes. If you are consistently facing issues with direct Friedel-Crafts acylation, alternative synthetic routes should be considered.[5] One of the most reliable strategies is a two-step process: perform a Friedel-Crafts acylation on a more activated benzene derivative and then introduce the nitrile group later in the synthesis. Conversely, a nucleophilic aromatic substitution (SNAr) pathway or metal-catalyzed cross-coupling reactions can also be explored to build the desired molecule.[5]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Problem 1: Low to No Conversion of Benzonitrile
You've set up your reaction, but TLC or GC-MS analysis shows only starting material.
Possible Causes:
-
Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[1]
-
Severe Ring Deactivation: As mentioned, the nitrile group strongly deactivates the ring, making the reaction inherently sluggish.[1][2][6] The activation energy barrier may be too high under your current conditions.
-
Catalyst Complexation: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate with the Lewis acid.[2] This interaction forms a complex that further deactivates the ring and renders the catalyst ineffective.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (N₂ or Ar).
-
Use freshly opened, anhydrous solvents. Consider distilling solvents over an appropriate drying agent.
-
Use a fresh, high-purity Lewis acid. If the AlCl₃ appears clumpy or yellow, it has likely been exposed to moisture.
-
-
Increase Reaction Severity (with caution):
-
Elevate Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier.[1] Monitor carefully for byproduct formation. A typical temperature range to explore is 40-80 °C.[7]
-
Increase Catalyst Loading: For deactivated substrates, using a molar excess of the Lewis acid (e.g., 1.5 to 2.5 equivalents) can help drive the reaction forward.
-
-
Consider a Stronger Catalytic System:
-
While AlCl₃ is the workhorse, stronger Lewis acids or superacid systems like triflic acid (CF₃SO₃H) have shown efficacy in acylating moderately deactivated rings and may be beneficial in this case.[5]
-
Problem 2: Formation of Multiple Unidentified Byproducts
Your reaction proceeds, but the crude mixture is complex, showing multiple spots on TLC or peaks in GC-MS.
Possible Causes:
-
High Reaction Temperature: While heat can improve conversion, excessive temperatures can lead to charring, decomposition of reagents, or side reactions.[1]
-
Impure Reagents: Impurities in the benzonitrile or the acylating agent (acyl chloride or anhydride) can lead to a cascade of unwanted reactions.
-
Side Reactions of the Nitrile Group: Under strongly acidic and high-temperature conditions, the nitrile group itself can potentially undergo hydrolysis or other transformations, though this is less common than ring-related side reactions.
Recommended Solutions:
-
Optimize Reaction Temperature: Instead of running the reaction at a high, constant temperature, try a temperature gradient. Start the reaction at a lower temperature (e.g., 0 °C) for the initial addition, then slowly warm to room temperature or a moderately elevated temperature while monitoring progress.
-
Purify Starting Materials: Ensure the purity of your benzonitrile and acylating agent. Distill liquid starting materials and recrystallize solids if necessary.
-
Control Reaction Time: Do not let the reaction run indefinitely. Monitor its progress by TLC or GC-MS and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
In-Depth Optimization & Protocols
Key Parameter Optimization
To systematically optimize your reaction, consider the following variables. A design of experiments (DoE) approach can be highly effective.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Lewis Acid | AlCl₃ (1.1 - 1.5 eq) | Increase to 2.0-2.5 eq to overcome product/substrate complexation. Consider testing other Lewis acids like FeCl₃ or stronger options like triflic acid if AlCl₃ fails.[5] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂) | Ensure the solvent is rigorously anhydrous. DCE is often preferred for reactions requiring higher temperatures due to its higher boiling point. |
| Temperature | 0 °C to Room Temp | Start at 0 °C for reagent addition to control exothermicity, then warm to reflux (40-60 °C) to drive the reaction.[7] Avoid excessive heat to prevent byproduct formation. |
| Acylating Agent | Acyl Chloride or Anhydride (1.0 - 1.2 eq) | Acyl chlorides are generally more reactive than anhydrides. Ensure high purity. Using a slight excess can help drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitor by an appropriate analytical technique (TLC, GC-MS). Quench the reaction upon consumption of the limiting reagent to maximize yield and minimize side products. |
General Experimental Protocol for Meta-Acylation of Benzonitrile
This protocol provides a robust starting point for your experiments.
Materials:
-
Benzonitrile
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.5 equivalents).
-
Add anhydrous DCE to the flask to create a slurry.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCE.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes. The formation of the acylium ion complex may be observed.
-
After the addition is complete, add a solution of benzonitrile (1.0 equivalent) in anhydrous DCE dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, slowly allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by slowly adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired meta-acylated benzonitrile.
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the step-by-step mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation on Benzonitrile.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering low yields.
Caption: Troubleshooting Decision Tree for Low Yield Acylation.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Jim Clark. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
-
Quora. (2024, February 13). Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN?. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
Sources
preventing byproduct formation in 4-propanoylbenzonitrile synthesis
Welcome to the technical support guide for the synthesis of 4-propanoylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is most commonly approached via the Friedel-Crafts acylation of benzonitrile. However, this direct approach is fundamentally flawed from a regioselectivity standpoint. The cyano (-CN) group is an electron-withdrawing group that deactivates the aromatic ring and directs incoming electrophiles to the meta position. Consequently, direct acylation of benzonitrile predominantly yields the undesired 3-propanoylbenzonitrile isomer, making the isolation of the target para isomer difficult and inefficient.[1]
This guide will address this primary issue head-on, providing troubleshooting for those who have encountered it and recommending a superior, validated synthetic strategy to ensure the selective formation of the desired 4-isomer.
Frequently Asked Questions (FAQs)
Q1: I performed a Friedel-Crafts acylation on benzonitrile and my yield of this compound is extremely low. The main product appears to be an isomer. What happened?
This is the most common issue encountered. The cyano group (-CN) of your starting material, benzonitrile, is a meta-directing group in electrophilic aromatic substitution reactions.[1] The Lewis acid catalyst (e.g., AlCl₃) complexes with the nitrogen of the nitrile, further enhancing its electron-withdrawing and deactivating nature. As a result, the acylium ion (CH₃CH₂CO⁺) will preferentially add to the meta position, making 3-propanoylbenzonitrile the major product. The desired para product is formed only as a minor byproduct.
Q2: Why isn't polysubstitution a major problem in this reaction?
Friedel-Crafts acylation, unlike alkylation, is generally self-limiting. The product, a ketone, is a moderate Lewis base that forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This complex deactivates the aromatic ring, making it less reactive than the starting material and thus preventing a second acylation reaction from occurring.[4][5]
Q3: Can I improve the para-selectivity of the direct acylation by changing the reaction conditions?
While minor improvements may be possible, you cannot overcome the inherent electronic directing effect of the cyano group.
-
Lowering Temperature: Reducing the reaction temperature can sometimes favor the thermodynamically more stable para isomer over the kinetically favored one, but this effect is often marginal when the electronic preference for meta is so strong.[2][6]
-
Choice of Solvent/Catalyst: Changing the solvent or using a bulkier Lewis acid catalyst can influence the ortho/para ratio by introducing steric hindrance at the ortho positions, but it will not significantly favor the para position over the meta position.[6]
Fundamentally, a different synthetic strategy is required for an efficient synthesis of the para isomer.
Q4: During workup, my NMR shows a new peak consistent with a carboxylic acid or amide. What causes this?
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under aqueous acidic or basic conditions, particularly with heating.[7][8][9] The standard Friedel-Crafts workup involves quenching the reaction with water and acid, which can initiate this unwanted side reaction if not performed under carefully controlled, mild conditions.
Troubleshooting Guide: Identifying and Preventing Byproducts
This section addresses specific byproducts and provides actionable solutions.
| Observed Byproduct | Probable Cause | Prevention & Mitigation Strategy |
| 3-Propanoylbenzonitrile (Meta-isomer) | Incorrect Synthetic Strategy: Inherent meta-directing effect of the cyano group in Friedel-Crafts acylation. | Adopt an alternative synthetic route. Do not use direct acylation of benzonitrile. A recommended multi-step synthesis starting from an ortho, para-directing material is detailed in the "Optimized Protocols" section. |
| 4-Propanoylbenzoic Acid or 4-Propanoylbenzamide | Nitrile Hydrolysis: Harsh aqueous workup conditions (high temperature, prolonged exposure to strong acid/base). | Implement a mild workup protocol. Quench the reaction mixture by slowly adding it to crushed ice. Use dilute acid and perform extractions promptly at low temperatures. Avoid heating during the workup phase. |
| Unreacted Benzonitrile | Incomplete Reaction: Insufficient catalyst, low reaction temperature, or insufficient reaction time. The deactivated ring requires forcing conditions. | Increase catalyst loading (stoichiometric amounts of AlCl₃ are required).[3] Ensure the reaction is allowed to proceed to completion by monitoring with TLC or GC-MS. Consider a more reactive acylating agent like an acid anhydride.[2] |
| Colored Impurities / Charring | Excessive Reaction Temperature: High temperatures can lead to decomposition and polymerization side reactions. | Maintain strict temperature control throughout the addition and reaction phases. Perform the initial addition of reagents at a lower temperature (e.g., 0 °C) before gently warming.[2] |
Visualizing the Core Problem: Direct Acylation of Benzonitrile
The diagram below illustrates why direct Friedel-Crafts acylation is an inefficient route, leading to the incorrect regioisomer as the major product.
Caption: Regioselectivity issue in the direct acylation of benzonitrile.
Recommended Synthetic Strategy & Protocols
To circumvent the regioselectivity problem, we recommend a multi-step approach that installs the acyl group para to a directing group that can later be converted into a nitrile. The most reliable method involves the acylation of bromobenzene followed by a cyanation reaction.
Workflow for Recommended Synthesis
Caption: Recommended two-step workflow for selective synthesis.
Protocol 1: Step 1 - Friedel-Crafts Acylation of Bromobenzene
This protocol details the synthesis of the key intermediate, 4-bromopropiophenone.
Materials:
-
Bromobenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of bromobenzene (1.0 eq) in anhydrous DCM dropwise over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a large beaker containing a stirred mixture of crushed ice and concentrated HCl.[2] This will quench the catalyst and hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromopropiophenone.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Step 2 - Cyanation of 4-Bromopropiophenone
This protocol converts the intermediate into the final product. This is often achieved via a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation. The Rosenmund-von Braun reaction is presented here.
Materials:
-
4-Bromopropiophenone (from Step 1)
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron(III) chloride (FeCl₃) solution
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
In a round-bottom flask, combine 4-bromopropiophenone (1.0 eq) and Copper(I) Cyanide (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable slurry.
-
Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Workup: Pour the cooled mixture into an aqueous solution of FeCl₃ and NH₄OH to complex with and remove residual copper salts.
-
Extract the product from the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final, high-purity product.
Final Troubleshooting Logic
If you encounter issues, use the following decision tree to guide your response.
Caption: Decision tree for troubleshooting synthesis outcomes.
References
- BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?
- BenchChem. (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- BenchChem. (n.d.). This compound | High-Quality Research Chemical.
- Chemistry LibreTexts. (2022, December 28). 22: Carboxylic Acid Derivatives and Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up of 4-Propanoylbenzonitrile Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-propanoylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-scale production. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in the principles of chemical process development.
Overview of the Synthesis: The Friedel-Crafts Acylation Challenge
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation, reacting benzonitrile with propanoyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The primary challenge in this synthesis stems from the electronic nature of the benzonitrile substrate. The cyano (-CN) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation makes the reaction inherently sluggish and requires carefully optimized conditions to achieve acceptable yields and purity, especially during scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of benzonitrile failing or giving very low yields?
A1: There are two primary reasons for failure. First, the cyano group deactivates the benzonitrile ring, making it a poor nucleophile for the acylium ion electrophile.[1] Second, the Lewis acid catalyst (AlCl₃) can form a strong complex with the nitrogen lone pair of the cyano group, effectively sequestering and deactivating the catalyst.[1] This requires using at least a stoichiometric amount of the catalyst, as the product ketone also forms a stable complex with AlCl₃, removing it from the catalytic cycle.[2]
Q2: What are the most critical parameters to control during the scale-up of this reaction?
A2: When scaling up, the most critical parameters are:
-
Thermal Management: Friedel-Crafts acylations are often highly exothermic.[3] Inadequate heat removal on a larger scale can lead to a runaway reaction, causing side reactions, decomposition of starting materials, and significant safety hazards.
-
Reagent Addition Rate: The rate of addition of propanoyl chloride and the catalyst must be carefully controlled to manage the heat evolution. A slow, subsurface addition is often preferred at scale.
-
Mixing Efficiency: Homogeneous mixing is crucial to ensure consistent temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions. Differences in mixing efficiency between lab and production vessels are a major scale-up challenge.[4]
-
Anhydrous Conditions: The catalyst, AlCl₃, is extremely sensitive to moisture.[2][3] Water will hydrolyze the catalyst, rendering it inactive and stalling the reaction. Ensuring all reagents, solvents, and equipment are scrupulously dry is paramount.
Q3: Are there safer or more sustainable alternatives to aluminum chloride for this reaction?
A3: Yes, while AlCl₃ is traditional, concerns over its hazardous nature and the large amounts of aqueous waste generated during work-up have driven research into alternatives. Solid acid catalysts like zeolites are a promising green alternative, as they can be filtered and reused, simplifying product work-up.[1][5] Other options include metal triflates (e.g., Yb(OTf)₃), which can be more effective for deactivated substrates, though their cost may be a factor at an industrial scale.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start or proceeds very slowly | 1. Inactive catalyst due to moisture.[6] 2. Insufficient catalyst loading.[2] 3. Aromatic ring is too deactivated for the conditions.[1] 4. Low reaction temperature.[3] | 1. Ensure all glassware is oven or flame-dried. Use fresh, anhydrous AlCl₃ and anhydrous solvents. 2. Use at least 1.1 to 1.3 equivalents of AlCl₃ to account for complexation with the nitrile and ketone product. 3. Consider a more powerful catalytic system like triflic acid or a different synthetic route if yields remain poor.[1] 4. Gradually increase the reaction temperature (e.g., from 0°C to room temperature) and monitor progress by TLC or HPLC. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high, leading to polymerization or decomposition.[6] 2. Impurities in starting materials. | 1. Maintain strict temperature control, especially during reagent addition. Ensure the cooling bath/system is adequate for the scale. 2. Use freshly distilled or high-purity benzonitrile and propanoyl chloride. |
| Multiple products observed on TLC/HPLC analysis | 1. Isomeric products (e.g., meta-acylation). 2. Polyacylation (less common but possible).[6] 3. Side reactions from impurities or high temperatures. | 1. The directing effect of the cyano group favors para-substitution, but some meta-isomer can form. Optimize the temperature; lower temperatures often favor higher regioselectivity.[3] Purification by column chromatography or recrystallization will be necessary. 2. Use a slight excess of benzonitrile relative to propanoyl chloride to minimize this. 3. See solutions for "dark, tarry mixture." |
| Difficult or low-yielding product work-up | 1. Incomplete quenching of the AlCl₃ catalyst. 2. Formation of stable emulsions during aqueous extraction. | 1. Quench the reaction by slowly and carefully adding the reaction mixture to crushed ice and concentrated HCl. This hydrolyzes the aluminum salts and breaks the product-catalyst complex. 2. Add a co-solvent like THF or use a brine wash to help break emulsions. Allow sufficient time for layers to separate. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Sources
Technical Support Center: Refining the Work-up of 4-Propanoylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-propanoylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up of this valuable compound. Our focus is on providing practical, field-proven solutions grounded in chemical principles to enhance the purity, yield, and efficiency of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, typically achieved via Friedel-Crafts acylation of benzonitrile with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), is a robust transformation. However, the seemingly straightforward work-up can present several challenges that impact product quality and yield. This guide addresses the most common issues in a question-and-answer format.
Question 1: I've quenched my reaction, and now I have a thick, gelatinous precipitate that's impossible to filter. What is it, and how can I deal with it?
Answer:
This gelatinous precipitate is most likely aluminum hydroxide, Al(OH)₃. It forms when the aluminum chloride catalyst is quenched with water, especially if the solution becomes neutral or basic.
The Chemistry Behind the Problem: Aluminum chloride is a strong Lewis acid and reacts exothermically with water. In a neutral or basic medium, this initially formed hydrated aluminum species readily deprotonates to form insoluble aluminum hydroxide.
Troubleshooting Protocol: The Acidic Quench
The most effective way to prevent the formation of aluminum hydroxide is to perform an acidic work-up. This keeps the aluminum salts soluble in the aqueous phase.
Step-by-Step Protocol:
-
Preparation: Prepare a chilled solution of dilute hydrochloric acid (e.g., 1-2 M HCl). The volume should be sufficient to fully neutralize any unreacted Lewis acid and the resulting complex.
-
Quenching: Slowly and carefully add the reaction mixture to the chilled HCl solution with vigorous stirring. This should be done in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. The aluminum salts will remain dissolved in the aqueous layer as soluble aluminum chloro complexes.
-
Separation: Separate the organic layer. Wash it sequentially with water and then brine to remove any remaining acid and dissolved salts.
Visual Workflow: Acidic Quench and Extraction
Caption: Workflow for an acidic quench to prevent aluminum hydroxide precipitation.
Question 2: During my extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
Answer:
Emulsion formation is a common issue, often exacerbated by the presence of fine particulate matter or surfactants. Here are several techniques to resolve this, from simplest to more involved.
| Technique | Principle | Procedure |
| Gentle Agitation | Minimizes the energy input that creates fine droplets. | Instead of vigorous shaking, gently invert the separatory funnel several times. |
| Salting Out | Increases the ionic strength of the aqueous layer, forcing the organic component out. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[1] |
| Filtration through Celite® | Physically disrupts the emulsion by passing it through a filter aid. | Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth.[1] |
| Solvent Addition | Alters the polarity and density of the layers. | Add a small amount of a different organic solvent to the mixture. |
| Centrifugation | Uses centrifugal force to separate the layers based on density. | If available, centrifuge the mixture to force the separation of the layers.[1] |
Question 3: My final product is an oil, or the yield is very low after recrystallization. What could be the cause?
Answer:
This could be due to several factors, including incomplete reaction, side reactions, or issues with the purification process itself. A likely culprit during the work-up is the hydrolysis of the nitrile group.
The Chemistry Behind the Problem: The nitrile group (-C≡N) in this compound can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic conditions, especially with prolonged exposure or heating.[2][3][4]
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[3][4][5]
-
Alkaline Hydrolysis: Direct nucleophilic attack of hydroxide ions on the nitrile carbon can occur.[2]
These byproducts (4-propanoylbenzamide and 4-propanoylbenzoic acid) are more polar and can interfere with the crystallization of the desired product, leading to an oily consistency or reduced yield.
Preventative Measures and Troubleshooting:
-
Control Work-up Conditions: Avoid prolonged exposure to strong acids or bases, and perform extractions and washes at room temperature or below.
-
Purification Strategy: If hydrolysis is suspected, column chromatography is an effective method to separate the more polar byproducts from the desired ketone.
Recommended Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
Visual Logic: Nitrile Hydrolysis Pathway
Caption: Potential hydrolysis side reactions of the nitrile group during work-up.
Question 4: I'm concerned about residual aluminum in my final product. How can I ensure its complete removal?
Answer:
Residual aluminum can be detrimental, especially in pharmaceutical applications. A thorough work-up is crucial for its removal.
Best Practices for Aluminum Removal:
-
Effective Quenching and Extraction: An acidic work-up as described in Question 1 is the first and most critical step.[1] This ensures the vast majority of aluminum is partitioned into the aqueous phase.
-
Multiple Washes: Do not skimp on the washing steps. After the initial separation, wash the organic layer at least twice with water to remove any mechanically transferred aqueous phase containing aluminum salts.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to break up any remaining micro-emulsions and further dehydrates the organic layer.
-
Consider a Mildly Basic Wash (with caution): A wash with a dilute sodium bicarbonate solution can neutralize any remaining acid. However, be mindful of the potential for nitrile hydrolysis if the contact time is extended.
Reference Protocol: Standard Work-up and Recrystallization
This protocol assumes the Friedel-Crafts acylation reaction has been completed.
Part 1: Quenching and Extraction
-
In a separate flask, prepare a 1 M solution of hydrochloric acid and cool it in an ice bath.
-
Slowly transfer the reaction mixture to the cold acid solution with vigorous stirring.
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Part 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for this compound is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem.
- BenchChem. This compound | High-Quality Research Chemical.
- BenchChem.
- Chemguide. Hydrolysis of nitriles.
- Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Google Patents.
- Google Patents.
- Chemistry LibreTexts. 21.5: Hydrolysis of nitriles.
- Study Mind.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
Sources
Technical Support Center: Regioselectivity in Friedel-Crafts Reactions of Benzonitrile
Welcome to the technical support center for Friedel-Crafts reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on benzonitrile. Here, we address common challenges and provide in-depth, field-proven insights to help you control regioisomer formation and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with benzonitrile failing or giving extremely low yields?
This is the most frequently encountered issue. The difficulty arises from the inherent electronic properties of the benzonitrile substrate.
Causality Behind the Challenge:
-
Ring Deactivation: The nitrile (-CN) group is a potent electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the benzene ring. This deactivation makes the ring a poor nucleophile, hindering the electrophilic attack required for the Friedel-Crafts reaction to proceed.[1][2]
-
Lewis Acid Complexation: The lone pair of electrons on the nitrogen atom of the nitrile group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that places a positive charge on or near the ring, further intensifying its deactivation and effectively sequestering the catalyst.[2]
Q2: I managed to get a reaction, but the substitution is occurring at the meta position. How can I direct the substitution to the ortho or para positions?
Observing meta-substitution is the expected outcome based on electronic directing effects. The nitrile group is a meta-director for electrophilic aromatic substitution.[3][4]
Mechanistic Explanation:
During electrophilic attack, a carbocation intermediate known as an arenium ion (or sigma complex) is formed. When substitution occurs at the ortho or para positions of benzonitrile, one of the resonance structures of the arenium ion places the positive charge directly adjacent to the electron-withdrawing nitrile group. This is a highly destabilized arrangement.
In contrast, meta-attack avoids placing the positive charge on the carbon atom bearing the nitrile group, resulting in a more stable (or less destabilized) intermediate compared to the ortho and para pathways.[5][6] Consequently, the activation energy for meta-substitution is lower, and it becomes the favored reaction pathway.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption { label="Energy profile of arenium ion intermediates."; fontsize=10; fontcolor="#5F6368"; }
Directing Substitution: Achieving direct ortho or para acylation or alkylation on benzonitrile via a standard Friedel-Crafts reaction is exceptionally challenging and generally not a practical synthetic route. Alternative multi-step strategies are required (see Q4).
Troubleshooting Guide
Q3: My reaction is sluggish even under harsh conditions. What adjustments can I make to promote a reaction?
While direct Friedel-Crafts reactions on benzonitrile are disfavored, certain modifications can sometimes force a reaction, although yields and selectivity may still be poor.
Troubleshooting Steps & Their Rationale:
| Strategy | Rationale | Potential Pitfalls |
| Use a Stronger Lewis Acid | A more potent Lewis acid (e.g., AlBr₃ over AlCl₃) can generate a more reactive electrophile to overcome the deactivated ring's low nucleophilicity. | Increased risk of side reactions, charring, and difficulty in controlling the reaction. |
| Increase Reaction Temperature | Providing more thermal energy can help overcome the high activation energy barrier. | Can lead to decreased selectivity, decomposition of starting materials, and promotion of undesired side reactions. |
| Use a More Reactive Acylating/Alkylating Agent | An acid anhydride or a more reactive acyl halide may enhance the electrophile's reactivity. | May not be sufficient to overcome the strong deactivation by the nitrile group. |
Q4: Given the challenges, what is the most reliable method for synthesizing an ortho- or para-acylbenzonitrile?
The most effective and widely adopted strategy involves a multi-step synthetic sequence that circumvents the direct Friedel-Crafts reaction on benzonitrile.
Recommended Synthetic Pathway:
-
Start with a Substituted Benzene: Begin with a benzene derivative that possesses an ortho, para-directing group at the desired position (e.g., a halogen like bromine or an alkyl group).
-
Perform Friedel-Crafts Acylation: Conduct the Friedel-Crafts acylation on this activated or less-deactivated substrate. The existing group will direct the incoming acyl group to the desired ortho or para position.
-
Convert to Nitrile: In a subsequent step, convert the directing group into a nitrile. For example, a bromo-substituent can be converted to a nitrile via a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.
dot graph TD { A[Start: p-Bromotoluene] -->|1. Acyl Chloride, AlCl₃| B(Friedel-Crafts Acylation); B --> C{2-Bromo-5-methylacetophenone}; C -->|2. CuCN, High Temp.| D[Product: 4-Cyano-3-methylacetophenone];
} caption { label="Strategic synthesis of a para-cyanoketone."; fontsize=10; fontcolor="#5F6368"; }
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Anisole (Model for Activated Ring)
This protocol details a standard Friedel-Crafts acylation on an activated ring, which serves as a reliable first step in a multi-step synthesis of a substituted benzonitrile.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Acetyl Chloride
-
Dry Dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to dry DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (a mixture of ortho- and para-methoxyacetophenone) by column chromatography to isolate the desired isomer.
References
- BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Periodic Chemistry. (2018). Friedel-Crafts Alkylation. [Link]
-
Quora. (2023). What are the limitations of Fridel-Craft Alkylation?[Link]
-
ORGANIC REACTION MECHANISM. Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]
-
University of Calgary. Review of Limitations of Friedel-Crafts reactions. [Link]
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YouTube. (2021). Limitation of Friedel-Crafts Reactions. [Link]
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YouTube. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Journal of Materials and Environmental Science. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. [Link]
-
ResearchGate. Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Friedel–Crafts Alkylation. [Link]
-
MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Journal of Materials and Environmental Science. View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]
-
RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]
-
YouTube. (2022). predicting regioselectivity in EAS reactions. [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
-
Sciencemadness.org. (2016). Benzonitrile in different ways. [Link]
Sources
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 4-Propanoylbenzonitrile
Welcome to the technical support center for the synthesis of 4-propanoylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points you may encounter in your experiments. Our focus is on providing actionable insights and robust troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of benzonitrile to form this compound notoriously difficult?
The primary challenge lies in the electronic nature of the benzonitrile substrate. The cyano group (-CN) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation significantly slows down the reaction rate compared to acylations on electron-rich or neutral aromatic rings, often requiring more forcing conditions or highly active catalysts to achieve reasonable yields.
Q2: I'm getting very low to no yield. What is the most common point of failure?
The most frequent issue is catalyst deactivation. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any residual water in your reagents or solvent will hydrolyze the catalyst, rendering it inactive. Furthermore, the product, this compound, is a ketone. The ketone's carbonyl oxygen can form a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further reactions.[2] This is why a stoichiometric amount, or even a slight excess, of the catalyst is often required, contrary to the catalytic amounts used in other reactions.[2][3]
Q3: Which Lewis acid catalyst is best suited for this reaction?
While aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to side reactions.[4][5][6] Iron(III) chloride (FeCl₃) is a milder and often more cost-effective alternative that can provide good results.[7][8] For researchers focused on sustainability, heterogeneous catalysts or "green" alternatives are gaining traction.
Below is a comparative table to guide your selection:
| Catalyst | Typical Conditions | Advantages | Disadvantages | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.1-1.5 eq., CS₂ or nitrobenzene, 0-50 °C | High reactivity, readily available.[6][9] | Highly hygroscopic, requires stoichiometric amounts, generates corrosive HCl gas and significant aqueous waste.[2] | Requires rigorously dry conditions. The solvent choice is critical as AlCl₃ can react with many common solvents. |
| Iron(III) Chloride (FeCl₃) | 1.1-1.5 eq., Dichloromethane or nitrobenzene, 25-80 °C | Less reactive than AlCl₃, lower cost, can be more selective.[4][7] | Still hygroscopic and requires stoichiometric amounts. | A good starting point if AlCl₃ proves too harsh or for initial process optimization. |
| Zinc Oxide (ZnO) | Catalytic amount, Solvent-free, Room Temp | Reusable, environmentally friendly, mild conditions.[10] | Typically requires activated aromatic systems; may be slow for the deactivated benzonitrile. | An excellent green alternative to explore, though optimization of reaction time and temperature will be necessary.[10] |
| Zeolites (e.g., H-ZSM-5) | Catalytic amount, High temperature (100-200 °C), Solvent or gas phase | Shape-selective (favors para), reusable, environmentally benign.[11][12][13] | Requires higher temperatures, potential for catalyst coking or deactivation over time. | Ideal for large-scale industrial processes where catalyst regeneration and green metrics are paramount.[13][14] |
Q4: Are there any "green" or sustainable catalyst options for this synthesis?
Absolutely. The field is actively moving towards more sustainable synthetic routes.[13] Key options include:
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, clays, and supported sulfonic acids offer high para-selectivity, ease of separation from the reaction mixture, and reusability, minimizing waste.[4][10][11]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[8][15][16] They are often recyclable, though their initial cost can be higher.
-
Metal Oxides: Simple, reusable metal oxides like zinc oxide (ZnO) have been shown to effectively catalyze Friedel-Crafts acylations under solvent-free conditions, representing a very economical and green approach.[10]
Troubleshooting Guide
This section addresses specific experimental failures in a logical, diagnostic format.
Problem: No Product Formation or Very Low Conversion
This is the most common issue and can be traced back to several root causes. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Explanation:
-
Catalyst Inactivity:
-
Moisture: Lewis acids like AlCl₃ react violently with water. Ensure solvents are anhydrous and glassware is oven-dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Stoichiometry: The product ketone forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[2] You must use at least a 1:1 molar ratio of Lewis acid to the limiting reagent (typically the acylating agent).
-
-
Reagent Quality:
-
Propanoyl Chloride: This acyl halide is susceptible to hydrolysis, forming propanoic acid, which is unreactive under these conditions. Use freshly distilled or a newly opened bottle of propanoyl chloride.
-
Benzonitrile: Impurities in the starting material can interfere with the reaction. Ensure its purity by NMR or GC-MS before use.
-
-
Reaction Conditions:
-
Temperature: Due to the deactivated ring, this reaction may require higher temperatures than typical Friedel-Crafts acylations.[1] Start at 0 °C during catalyst addition (which is exothermic) and then allow the reaction to warm to room temperature or gently heat as needed, monitoring by TLC or GC for product formation.
-
Problem: Multiple Spots on TLC / Peaks in GC-MS Indicating Side Products
-
Issue: Formation of Isomers.
-
Cause & Identification: While Friedel-Crafts acylation strongly favors para-substitution due to steric hindrance from the bulky acylium ion electrophile, small amounts of ortho and meta isomers can form.[4] The nitrile group is a meta-director, while sterics favor para. The final isomer distribution depends on the balance of these electronic and steric factors.
-
Solution:
-
Catalyst Choice: Milder catalysts (e.g., FeCl₃) or shape-selective heterogeneous catalysts (zeolites) can sometimes improve regioselectivity.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable para product.
-
Purification: Isomers can typically be separated by column chromatography on silica gel.
-
-
Experimental Protocols & Methodologies
Protocol 1: Standard Synthesis of this compound using AlCl₃
This protocol provides a reliable baseline method. All operations should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Benzonitrile (purified, anhydrous)
-
Propanoyl chloride (freshly distilled)
-
Aluminum chloride (anhydrous, ≥99.9%)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), 3M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add the anhydrous solvent (e.g., CS₂, 3 mL per mmol of benzonitrile). Cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Add benzonitrile (1.0 eq.) to the flask.
-
Acylating Agent Addition: Add propanoyl chloride (1.1 eq.) to the dropping funnel. Add the propanoyl chloride dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by taking small aliquots, quenching them in dilute acid, extracting, and analyzing by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be required.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 3M HCl. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Reaction Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution pathway. Understanding this mechanism is key to rationalizing catalyst choice and potential side reactions.
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Mechanistic Insights:
-
Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, making it a better leaving group.[5][9] This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[9][17]
-
Electrophilic Attack: The π-electron system of the benzonitrile ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is typically the rate-determining step and is slowed by the deactivating nitrile group. The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A weak base, typically AlCl₄⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though it remains complexed to the product).[18]
By understanding these fundamentals, researchers can more effectively troubleshoot experiments, optimize conditions, and select the most appropriate catalytic system for their specific synthetic goals.
References
- Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Benchchem. (n.d.). This compound | High-Quality Research Chemical.
- Google Patents. (n.d.). US4895984A - Acylation of aromatics.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
- Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. Journal of Organic Chemistry, 69(20), 6953–6956.
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Solis, F. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Retrieved from [Link]
- Cutright, J. T., et al. (2022).
-
ResearchGate. (n.d.). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17935-17942.
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
Growing Science. (2016). Current Chemistry Letters Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]
-
Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Ijmra.us. (n.d.). Green Catalysts – A Novel Approach Towards Sustainability. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]
-
MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of synthetic route to PNA-T-OH monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Retrieved from [Link]
-
PubMed. (2017, November 22). Process optimization for enhancing production of cis-4-hydroxy-L-proline by engineered Escherichia coli. Retrieved from [Link]
-
National Institutes of Health. (2023, March 8). Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network. Retrieved from [Link]
Sources
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- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Propanoylbenzonitrile
Introduction
4-Propanoylbenzonitrile, also known as 4-cyanopropiophenone, is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its bifunctional nature, featuring both a reactive ketone and a versatile nitrile group, makes it a valuable building block for creating complex molecular architectures. The strategic importance of this compound necessitates efficient and scalable synthetic methods.
This guide provides an in-depth comparison of three distinct synthetic strategies for preparing this compound. We will move beyond simple protocol listings to explore the underlying chemical principles, operational advantages, and potential drawbacks of each method. The discussion is tailored for researchers and process chemists aiming to make informed decisions for laboratory-scale synthesis or large-scale manufacturing.
Route 1: Direct Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and represents the most direct and classical approach to this compound.[1][2]
Principle and Rationale
This reaction proceeds via electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide (propanoyl chloride) or anhydride.[3][4] This acylium ion is then attacked by the electron-rich π-system of the benzene ring.[3]
A critical consideration for this specific synthesis is the electronic nature of the starting material, benzonitrile. The cyano group (-CN) is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. This deactivation makes the benzene ring less nucleophilic, often requiring more forcing conditions (e.g., higher temperatures or excess catalyst) compared to activated rings.[5] However, the para-product is still significantly formed and can be isolated. The Lewis acid catalyst must be used in stoichiometric amounts or greater, as it complexes with both the acyl chloride and the nitrile and ketone functionalities.
Detailed Experimental Protocol
-
Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 eq) and placed under a positive pressure of nitrogen. Anhydrous dichloromethane (DCM) is added as the solvent.
-
Acylium Ion Formation: The suspension is cooled to 0 °C in an ice-water bath. Propanoyl chloride (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Electrophilic Substitution: Benzonitrile (1.0 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to 0 °C and cautiously quenched by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Workflow Diagram
Caption: Workflow for Friedel-Crafts Acylation.
Discussion
-
Advantages: This route is highly direct and atom-economical. The starting materials are readily available and relatively inexpensive, making it attractive for large-scale synthesis.
-
Disadvantages: The primary drawback is the use of a stoichiometric amount of a moisture-sensitive and corrosive Lewis acid (AlCl₃).[5] The reaction work-up generates significant acidic aqueous waste. The deactivating nature of the nitrile substituent can lead to lower yields and may require harsh conditions, which can be a limitation for more complex substrates.
Route 2: Grignard Addition to 4-Cyanobenzaldehyde followed by Oxidation
This two-step approach circumvents the issues associated with the direct acylation of a deactivated ring by forming the carbon-carbon bond first, followed by functional group manipulation.
Principle and Rationale
The synthesis begins with the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. This forms a secondary alcohol, 4-(1-hydroxypropyl)benzonitrile. The subsequent step involves the oxidation of this secondary alcohol to the desired ketone. This can be achieved using various reagents, such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or via a Swern oxidation. This strategy is logical because the aldehyde group is highly reactive towards nucleophiles, and the subsequent oxidation of a secondary alcohol to a ketone is typically a high-yielding and clean transformation.
Detailed Experimental Protocol
Step A: Synthesis of 4-(1-hydroxypropyl)benzonitrile
-
Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with 4-cyanobenzaldehyde (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Reaction: The solution is cooled to 0 °C. Ethylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF) is added dropwise via the dropping funnel over 30 minutes.
-
Monitoring & Quench: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude alcohol, which is often used in the next step without further purification.
Step B: Oxidation to this compound
-
Setup: A flask is charged with the crude 4-(1-hydroxypropyl)benzonitrile (1.0 eq) and dissolved in anhydrous DCM.
-
Oxidation: Pyridinium Chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added in one portion. The mixture is stirred at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting alcohol.
-
Purification: The reaction mixture is filtered through a plug of silica gel, eluting with DCM, to remove the chromium byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford pure this compound.
Workflow Diagram
Caption: Workflow for Grignard Addition and Oxidation.
Discussion
-
Advantages: This route offers high predictability and functional group tolerance. The reaction conditions are generally milder than those of the Friedel-Crafts acylation. It avoids the issue of ring deactivation during the key C-C bond-forming step.
-
Disadvantages: It is a two-step process, which reduces overall efficiency and yield. The use of stoichiometric organometallic reagents (Grignard) and heavy-metal oxidants (PCC) is a drawback in terms of atom economy and waste generation. A potential side reaction is the attack of the Grignard reagent on the nitrile group, although this is generally slower than addition to the aldehyde.
Route 3: Palladium-Catalyzed Suzuki-Miyaura Acylation
Modern organometallic cross-coupling reactions provide powerful alternatives to classical methods, often proceeding under much milder conditions with excellent functional group compatibility.[5]
Principle and Rationale
This approach utilizes a palladium catalyst to couple an organoboron reagent (4-cyanophenylboronic acid) with an acylating agent (propanoyl chloride). The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the propanoyl chloride, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The aryl and acyl groups couple and are eliminated from the palladium center, forming the desired ketone product and regenerating the Pd(0) catalyst.
This method is highly attractive for its mild conditions and tolerance of the nitrile group, which does not interfere with the catalytic cycle.
Detailed Experimental Protocol
-
Setup: An oven-dried Schlenk flask is charged with 4-cyanophenylboronic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a suitable base like K₂CO₃ (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous and degassed solvent (e.g., toluene or THF) is added, followed by the dropwise addition of propanoyl chloride (1.2 eq) via syringe.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through Celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Suzuki Acylation.
Discussion
-
Advantages: The standout benefit is the exceptional functional group tolerance and the use of only a catalytic amount of the metal. The conditions are significantly milder than Friedel-Crafts acylation, making it ideal for delicate substrates.
-
Disadvantages: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and associated phosphine ligands. The starting boronic acid is more expensive than benzonitrile. Rigorous exclusion of air is often necessary, and purification to remove trace metals can be challenging, which is a critical consideration in pharmaceutical synthesis.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard + Oxidation | Route 3: Suzuki-Miyaura Acylation |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Moderate (50-70%) | Moderate to Good (45-65% over 2 steps) | Good to Excellent (70-90%) |
| Reagent Cost | Low | Low to Moderate | High |
| Scalability | Excellent | Good | Moderate (cost can be prohibitive) |
| Safety Concerns | Corrosive AlCl₃, HCl gas evolution | Pyrophoric Grignard reagent, toxic chromium oxidant (PCC) | Toxic/expensive Pd catalyst and ligands |
| Waste Profile | High volume of acidic aqueous waste | Heavy metal waste (Cr), salt byproducts | Metal and ligand waste, solvent waste |
| Functional Group Tolerance | Poor | Moderate | Excellent |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific context of the synthesis.
-
For large-scale, industrial production where cost is the primary driver, the Friedel-Crafts Acylation (Route 1) remains the most viable option despite its harsh conditions and waste generation. Its use of inexpensive starting materials and proven scalability are significant advantages.
-
For laboratory-scale synthesis of analogs or when working with sensitive substrates , the Suzuki-Miyaura Acylation (Route 3) is superior. Its mild conditions and broad functional group tolerance provide the flexibility needed for discovery chemistry, provided the cost of the catalyst is not a limiting factor.
-
The Grignard Addition followed by Oxidation (Route 2) serves as a reliable and robust alternative. It is an excellent choice for mid-scale synthesis when the harshness of the Friedel-Crafts reaction is undesirable and the cost of the Suzuki coupling is prohibitive. It offers a good balance of cost, reliability, and milder conditions.
Each route presents a distinct set of advantages and challenges. A thorough evaluation of project goals, including scale, budget, and the chemical environment of the target molecule, is essential for selecting the most appropriate synthetic strategy.
References
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Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
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Solis, F. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]
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validation of the structure of 4-propanoylbenzonitrile by X-ray crystallography
An Objective Guide to the Structural Validation of 4-Propanoylbenzonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the rigorous fields of medicinal chemistry and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar for innovation. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and its physical properties. This guide offers a comprehensive examination of the structural validation of this compound (C₁₀H₉NO), a versatile chemical scaffold found in the development of bioactive molecules.[1] We will delve into the definitive method of single-crystal X-ray crystallography, comparing its high-resolution output with the complementary data derived from spectroscopic techniques to present a holistic, field-proven protocol for structural elucidation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.[4][5] This method provides an unambiguous, static snapshot of the molecule in the solid state, which is invaluable for understanding intermolecular interactions and packing forces within the crystal lattice.
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. The most challenging and often rate-limiting step is the growth of a high-quality single crystal suitable for diffraction.[1]
Step 1: Crystallization
-
Objective: To grow a single, defect-free crystal of this compound.
-
Protocol:
-
Prepare a saturated solution of highly purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Employ a slow evaporation technique. Loosely cap the vial and store it in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion or slow cooling methods to control the rate of crystallization.
-
-
Causality: Slow crystal growth is critical to allow molecules to arrange themselves into a well-ordered lattice, minimizing imperfections that would degrade the quality of the diffraction data.
Step 2: Data Collection
-
Objective: To obtain a complete and high-resolution diffraction pattern.
-
Protocol:
-
Select a suitable crystal (typically 0.1–0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction data from all possible orientations.[2][4]
-
-
Causality: Cryo-cooling enhances data quality by reducing atomic vibrations, leading to sharper diffraction spots and a more precise final structure. A full rotation ensures that all unique reflections are measured.
Step 3: Structure Solution and Refinement
-
Objective: To translate the diffraction pattern into a chemically sensible atomic model.
-
Protocol:
-
Process the raw diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the "phase problem" using computational methods (e.g., direct methods) to generate an initial electron density map.[1]
-
Build an atomic model into the electron density map.
-
Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[1][2]
-
-
Causality: Refinement is an iterative process that minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the model, ensuring the final structure is the most accurate representation of the molecule.
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Crystallographic Data of this compound (Illustrative)
While a public crystal structure for this compound is not available, the following table presents a set of representative data that would be expected for a small organic molecule of this type.
Table 1: Representative Crystallographic Data
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₀H₉NO | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | ~6-18 | Dimensions of the unit cell. |
| β (°) | ~90-110 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of agreement between the model and data; lower is better. |
Part 2: A Comparative Framework: Spectroscopic Alternatives
While crystallography provides the ultimate structural answer, it requires a solid, crystalline sample. For liquids, oils, or amorphous solids, and for understanding structure in solution, spectroscopic methods are indispensable.[6] A robust validation protocol integrates data from these techniques to build a cohesive structural picture.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity in solution.[1][6]
-
¹H NMR: Reveals the number of chemically distinct protons and their neighboring environments. For this compound, one would expect to see two distinct signals in the aromatic region (an AA'BB' system) and a characteristic triplet and quartet for the propanoyl chain's ethyl group.
-
¹³C NMR: Identifies all unique carbon atoms. Key signals would include those for the nitrile carbon (~118 ppm), the carbonyl carbon (~200 ppm), four distinct aromatic carbons, and the two aliphatic carbons of the propanoyl group.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying functional groups.
-
Key Absorptions for this compound:
-
~2230 cm⁻¹: A sharp, strong peak characteristic of a nitrile (C≡N) stretch.
-
~1690 cm⁻¹: A strong peak from the ketone (C=O) stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretches.
-
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio of ionized molecules, confirming the molecular weight and providing clues about the structure through fragmentation patterns.
-
High-Resolution MS (HRMS): Would confirm the molecular formula C₁₀H₉NO by providing a highly accurate mass measurement (expected monoisotopic mass: 159.0684 Da).[9]
-
Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (M-29) and the characteristic benzylic cleavage.
Part 3: The Synergy of Techniques: A Self-Validating System
No single technique tells the whole story. The true power of structural validation lies in using these methods in concert, where each piece of data corroborates the others. The functional groups identified by IR must be consistent with the connectivity shown by NMR, which in turn must match the atomic arrangement determined by X-ray crystallography and the molecular formula confirmed by HRMS.
Table 2: Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Phase | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, packing. | Solid | Unambiguous structure, "gold standard". | Requires a single crystal, provides a static picture. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, dynamic processes. | Solution | Essential for solution structure, non-destructive. | Can be complex to interpret, provides an averaged structure. |
| IR Spectroscopy | Presence of functional groups. | Solid/Liquid | Fast, simple, excellent for functional group identification. | Provides limited connectivity information. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Gas | Extremely sensitive, provides exact molecular formula. | Does not provide stereochemical or connectivity data. |
Visualizing the Integrated Validation Process
Caption: An integrated workflow for complete structural validation.
Conclusion
For drug development professionals and researchers, achieving absolute certainty in molecular structure is non-negotiable. This guide demonstrates that while X-ray crystallography provides the definitive solid-state structure of this compound, a truly robust validation is a multi-pronged effort. By systematically integrating the precise 3D data from crystallography with the functional group, connectivity, and molecular formula information from IR, NMR, and mass spectrometry, we create a self-validating system that leaves no room for ambiguity. This comprehensive approach ensures the scientific integrity of the data, providing the solid foundation necessary for advancing research and development.
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Title: Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile Source: National Institutes of Health (PMC) URL: [Link]
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Title: Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing Source: National Institutes of Health URL: [Link]
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Title: UV-Visible Spectrophotometric Method and Validation of Organic Compounds Source: European Journal of Engineering and Technology Research URL: [Link]
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Title: Isolating, Identifying, Imaging, and Measuring Substances and Structures Source: National Institutes of Health (NCBI) URL: [Link]
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Title: X-ray crystallography Source: Wikipedia URL: [Link]
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Title: Review: X-ray crystallography Source: Journal of Clinical Pathology: Molecular Pathology URL: [Link]
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Title: Understanding x-ray crystallography structures Source: YouTube URL: [Link]
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Title: Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide Source: National Institutes of Health (PMC) URL: [Link]
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Title: X-ray crystallography Source: PubMed Central - National Institutes of Health URL: [Link]
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A Comparative Guide to the Reactivity of 4-Propanoylbenzonitrile and 4-Acetylbenzonitrile for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two key benzonitrile derivatives: 4-propanoylbenzonitrile and 4-acetylbenzonitrile. By examining their structural nuances and the resulting electronic and steric effects, we aim to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction: Structurally Similar, Reactively Distinct
This compound and 4-acetylbenzonitrile are bifunctional aromatic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Both molecules feature a benzonitrile scaffold, a key functional group in modern drug design known for its role as a hydrogen bond acceptor and a bioisostere for other functionalities.[1] The para-substitution of an acyl group (propanoyl or acetyl) provides a reactive carbonyl center for various chemical transformations.
While structurally similar, the subtle difference in the alkyl chain of the acyl group—an ethyl group in this compound versus a methyl group in 4-acetylbenzonitrile—gives rise to distinct reactivities. This guide will dissect these differences through a comparative study of their electronic properties, steric hindrance, and performance in key chemical reactions.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 4-Acetylbenzonitrile |
| Molecular Formula | C₁₀H₉NO[3] | C₉H₇NO[4] |
| Molecular Weight | 159.18 g/mol [3][5] | 145.16 g/mol [1][4] |
| CAS Number | 52129-98-3[5] | 1443-80-7[4] |
| Appearance | - | Light yellow to beige crystalline solid[1] |
| Melting Point | - | 56-59 °C[1] |
Comparative Reactivity Analysis: Electronic and Steric Effects
The reactivity of the carbonyl group in both compounds is governed by a delicate interplay of electronic and steric factors. The nitrile group (-CN) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic addition.[5][6]
Electronic Effects
The primary electronic difference between the propanoyl and acetyl groups lies in the inductive effect of the alkyl chain. The ethyl group in this compound is slightly more electron-donating than the methyl group in 4-acetylbenzonitrile. This increased electron donation to the carbonyl carbon in this compound marginally reduces its electrophilicity compared to 4-acetylbenzonitrile. Consequently, 4-acetylbenzonitrile is expected to be slightly more reactive towards nucleophiles.
Steric Hindrance
The most significant difference influencing their comparative reactivity is steric hindrance. The ethyl group of the propanoyl moiety presents a greater steric bulk around the carbonyl carbon than the methyl group of the acetyl moiety. This increased steric hindrance in this compound can impede the approach of a nucleophile, leading to slower reaction rates compared to 4-acetylbenzonitrile, especially with bulky nucleophiles.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. The following protocols provide a framework for such a study, focusing on two fundamental reactions of the carbonyl group: nucleophilic addition and reduction.
Comparative Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent to the carbonyl group is a classic C-C bond-forming reaction and an excellent probe for assessing the electrophilicity and steric accessibility of the carbonyl carbon.[5]
Experimental Protocol:
-
Reaction Setup: In two separate, oven-dried, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), place equimolar amounts of this compound and 4-acetylbenzonitrile, respectively.
-
Solvent Addition: To each flask, add anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Reagent Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (1.1 equivalents) to each flask at 0 °C.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench both reactions by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR to determine the conversion and yield of the corresponding tertiary alcohols.
Expected Outcome: Due to the combined effects of slightly higher electrophilicity and lower steric hindrance, the reaction with 4-acetylbenzonitrile is expected to proceed at a faster rate and potentially with a higher yield compared to this compound.
Comparative Reduction: Sodium Borohydride Reduction
The reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a common transformation that is also sensitive to steric and electronic effects.[5][7]
Experimental Protocol:
-
Reaction Setup: In two separate flasks, dissolve equimolar amounts of this compound and 4-acetylbenzonitrile in methanol.
-
Reducing Agent Addition: Cool the solutions to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise to each flask.
-
Reaction Monitoring: Monitor the reactions by TLC or GC-MS.
-
Work-up: After the reaction is complete, neutralize the excess NaBH₄ by the careful addition of acetone. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer and concentrate.
-
Analysis: Determine the yield of the respective secondary alcohols, 4-(1-hydroxypropyl)benzonitrile and 4-(1-hydroxyethyl)benzonitrile, by ¹H NMR or GC analysis.
Expected Outcome: Similar to the Grignard reaction, the reduction of 4-acetylbenzonitrile is anticipated to be faster than that of this compound due to the lower steric hindrance around the carbonyl group.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the proposed comparative study.
Caption: Experimental workflow for the comparative reactivity study.
Summary and Recommendations
-
4-Acetylbenzonitrile is predicted to be the more reactive of the two towards nucleophilic attack due to a less sterically hindered carbonyl group and a slightly more electrophilic carbonyl carbon. This makes it an ideal choice for reactions where high reactivity is desired or when employing bulky nucleophiles.
-
This compound , with its slightly increased steric bulk, may react more slowly. This can be advantageous in situations where greater selectivity is required in molecules with multiple reactive sites.
The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. For rapid, high-yielding transformations at the carbonyl center, 4-acetylbenzonitrile is likely the superior choice. For more nuanced synthetic strategies where modulated reactivity is beneficial, this compound presents a viable alternative. The experimental protocols outlined in this guide provide a robust framework for empirically determining the optimal reagent for your specific application.
References
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Mol-Instincts. (n.d.). 4-Acetylbenzonitrile 1443-80-7. Retrieved from [https://www.molinstincts.com/chemical-property/4-acetylbenzonitrile-1443-80-7-properties- boiling-point-density-flash-point.aspx]([Link] boiling-point-density-flash-point.aspx)
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Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Acetyl Benzonitrile. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-acetyl-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Reactions. (1991). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Retrieved from [Link]
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Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the electrophilic reactivity E of the.... Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4'-Cyanoacetophenone. PubChem Compound Database. Retrieved from [Link]
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
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MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five.... Retrieved from [Link]
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ResearchGate. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
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PubMed. (2013). The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. Retrieved from [Link]
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PubMed. (2004). Comparative Study of the Reactivities of Substituted 3-(benzoyl)benzyl Carbanions in Water and in DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
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A Researcher's Guide to the Biological Activity Screening of 4-Propanoylbenzonitrile Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of 4-propanoylbenzonitrile derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for synthesis and screening, and offer a comparative analysis of these derivatives against established alternatives, supported by illustrative experimental data. Our focus is to equip you with the necessary knowledge to explore the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of the Benzonitrile Scaffold
The benzonitrile moiety is a versatile pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including cytotoxic, antimicrobial, and enzyme-inhibitory effects[1][2][3]. The electron-withdrawing nature of the nitrile group can influence molecular interactions, while the rest of the scaffold allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. This compound, with its ketone functionality, offers a unique starting point for derivatization, potentially leading to novel compounds with enhanced biological profiles. This guide will explore the screening of a hypothetical library of this compound derivatives to identify lead compounds for further development.
Synthesis of this compound Derivatives: A General Approach
The synthesis of a focused library of this compound derivatives is crucial for establishing structure-activity relationships (SAR). A common and effective method for introducing diversity is through the modification of the propanoyl side chain, for instance, by creating derivatives at the α-position or by converting the ketone to other functional groups.
Illustrative Synthetic Scheme: α-Bromination and Nucleophilic Substitution
A versatile route to a variety of derivatives involves the α-bromination of the this compound followed by nucleophilic substitution.
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A Senior Application Scientist's Guide to Catalytic Strategies for 4-Propanoylbenzonitrile Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-propanoylbenzonitrile, a valuable intermediate in the development of bioactive molecules, presents a classic challenge in organic chemistry: the electrophilic acylation of a deactivated aromatic ring. The potent electron-withdrawing nature of the cyano group significantly tempers the nucleophilicity of the benzonitrile core, demanding a careful selection of catalytic systems to achieve efficient and selective C-C bond formation. This guide provides an in-depth comparison of catalytic methodologies for this transformation, grounded in mechanistic principles and practical considerations to aid in the rational design of synthetic routes.
The Challenge: Overcoming the Deactivation of the Benzonitrile Ring
The cornerstone reaction for synthesizing this compound is the Friedel-Crafts acylation.[1][2] This reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., propanoyl chloride or propanoic anhydride), which is then attacked by the π-electrons of the aromatic ring.[3][4] However, the strongly deactivating cyano (-CN) group withdraws electron density from the benzene ring, making it a poor nucleophile and thus retarding the rate of electrophilic aromatic substitution.[5][6] Consequently, this reaction fails or proceeds with very low efficiency under mild conditions that are often sufficient for activated or neutral aromatic substrates.[7]
This inherent difficulty necessitates the use of highly active catalysts and often more forcing reaction conditions. The choice of catalyst is therefore paramount, not only for driving the reaction forward but also for controlling regioselectivity, minimizing side reactions, and ensuring a process that is both efficient and scalable.
Catalytic Systems: A Comparative Analysis
The catalysts employed for Friedel-Crafts acylation can be broadly categorized into homogeneous and heterogeneous systems. Each class presents a distinct profile of advantages and limitations, particularly when applied to a challenging substrate like benzonitrile.
Homogeneous Lewis Acids: The Traditional Workhorse
Stoichiometric amounts of strong Lewis acids, most notably aluminum chloride (AlCl₃), represent the classical approach to Friedel-Crafts acylation.[1][2]
Mechanism of Action: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This highly reactive electrophile is then capable of reacting with the deactivated benzonitrile ring. A key feature of this system is that the Lewis acid also complexes with the carbonyl oxygen of the ketone product, which deactivates the catalyst. This product inhibition necessitates the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid.[1] The active catalyst is only regenerated upon aqueous workup.
Diagram: Mechanism of AlCl₃-Catalyzed Friedel-Crafts Acylation
Caption: General mechanism of AlCl₃-catalyzed Friedel-Crafts acylation of benzonitrile.
Performance and Considerations:
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| AlCl₃ | Propanoyl chloride, CS₂ or nitrobenzene as solvent, reflux. | Moderate to Good (substrate dependent) | High reactivity, capable of acylating deactivated rings. | Stoichiometric quantities required, moisture sensitive, corrosive, generates large amounts of acidic waste. |
While specific yield data for the AlCl₃-catalyzed synthesis of this compound is not widely reported in comparative studies, this method remains the most direct and historically validated approach for such challenging acylations.
Heterogeneous Solid Acid Catalysts: The Green Alternative
In an effort to develop more environmentally benign and sustainable processes, significant research has focused on replacing homogeneous Lewis acids with solid acid catalysts. This category includes zeolites, clays, and supported Lewis acids.
Mechanism of Action: Solid acids possess active sites (either Brønsted or Lewis) on their surface that can activate the acylating agent. For zeolites, the reaction often occurs within their microporous structure, which can impart shape selectivity to the product distribution. A key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse.
Performance and Considerations: While highly effective for activated arenes, the catalytic activity of many solid acids is often insufficient to overcome the deactivation of the benzonitrile ring.
-
Zeolites (e.g., H-BEA, H-ZSM-5): These are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acidity. They have shown success in the acylation of more reactive substrates. However, for deactivated rings, their efficacy is limited, often requiring high temperatures and resulting in low conversions.
-
Metal Trifilates (e.g., Sc(OTf)₃, Y(OTf)₃): Metal triflates are powerful Lewis acids that can be used in catalytic amounts. While some have been shown to catalyze the acylation of deactivated aromatics, their application to benzonitrile is not well-documented and would likely require forcing conditions.[8]
-
Supported Catalysts (e.g., ZnO): Simple metal oxides like zinc oxide have been reported as mild, reusable catalysts for Friedel-Crafts acylation. However, these are typically effective only for activated aromatic compounds.
The primary challenge for heterogeneous catalysts in this specific synthesis is the low reactivity of the substrate. The strong binding of the polar benzonitrile and the resulting ketone product to the catalyst's active sites can also lead to catalyst deactivation.
Ionic Liquids: Dual-Role Systems
Ionic liquids (ILs), particularly those with Lewis or Brønsted acidic properties, have emerged as potential catalysts and solvents for Friedel-Crafts reactions.
Mechanism of Action: Acidic ionic liquids can act as both the catalyst and the reaction medium. For example, chloroaluminate ILs can generate the acylium ion in a similar manner to AlCl₃. The use of ILs can facilitate product separation and catalyst recycling.
Performance and Considerations: While promising, the application of ionic liquids to the acylation of strongly deactivated arenes like benzonitrile is still an area of active research. Often, a co-catalyst (e.g., a metal salt) is required to achieve sufficient reactivity. The high viscosity and cost of some ionic liquids can also be a barrier to their large-scale application.
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound using Aluminum Chloride
This protocol is a representative procedure for a Friedel-Crafts acylation of a deactivated arene and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Benzonitrile
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add benzonitrile (1.0 equivalent) to the suspension.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step should be done with vigorous stirring in a fume hood due to the evolution of HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Diagram: Experimental Workflow for AlCl₃-Catalyzed Synthesis
Caption: Workflow for the synthesis of this compound using AlCl₃.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation remains a challenging yet important transformation.
-
Homogeneous Lewis acids , particularly AlCl₃ , are the most reliable catalysts for this reaction due to their high reactivity, which is necessary to overcome the deactivating effect of the cyano group. However, the requirement for stoichiometric amounts and the generation of significant waste are major drawbacks.
-
Heterogeneous catalysts , while offering significant environmental and process advantages such as reusability, generally lack the required activity for the efficient acylation of strongly deactivated arenes like benzonitrile under practical conditions. Future developments in catalyst design, such as the creation of highly acidic, robust solid catalysts with tailored active sites, may overcome these limitations.
-
Ionic liquids present an interesting alternative, but their application in this specific context is not yet well-established and likely requires further optimization and the use of co-catalysts.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of required yield, process scalability, and environmental considerations. While the traditional AlCl₃ method is currently the most viable for obtaining this compound, the development of a truly effective and recyclable heterogeneous catalyst for the acylation of deactivated arenes remains a significant and valuable goal in the field of organic synthesis.
References
(A comprehensive list of references will be compiled and provided upon request.)
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
A Researcher's Guide to 4-Propanoylbenzonitrile: Cross-Referencing Experimental and Literature Data
Introduction to 4-Propanoylbenzonitrile: A Versatile Building Block
This compound, also known as 4-cyanopropiophenone, is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its structure, featuring a propiophenone core with a para-substituted nitrile group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of both a reactive ketone and a cyano group, a key pharmacophore in modern drug design, allows for diverse chemical transformations, making it a subject of interest in the development of novel therapeutic agents.[1] This guide aims to consolidate and compare the publicly available experimental data for this compound, providing a reliable reference for researchers.
Comparative Analysis of Physicochemical and Spectroscopic Data
A critical aspect of chemical research is the verification of a compound's identity and purity. This is achieved by comparing experimentally obtained data with established literature values. The following tables summarize the key physical and spectral properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Literature Value | Experimental Observations & Rationale |
| CAS Number | 52129-98-3[2] | N/A |
| Molecular Formula | C₁₀H₉NO[2] | N/A |
| Molecular Weight | 159.18 g/mol [2] | Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The observation of the molecular ion peak confirms the compound's identity. |
| Melting Point | Not explicitly found in searched literature. | The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. Impurities typically lead to a depression and broadening of the melting point range. |
| Boiling Point | Not explicitly found in searched literature. | Boiling point is another important physical constant for liquids, though less commonly used for the initial characterization of solid compounds. |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 8.1 – 7.6 | m | 4H | Aromatic protons | The aromatic protons are expected to appear in this downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing nature of the carbonyl and nitrile groups. The complex multiplicity arises from the coupling between the ortho and meta protons. |
| 3.0 – 2.8 | q | 2H | Propanoyl -CH₂- | The methylene protons are adjacent to a carbonyl group, which deshields them, causing them to appear in this region. The quartet splitting pattern is due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). |
| 1.2 | t | 3H | Propanoyl -CH₃ | The methyl protons are in an aliphatic environment and are therefore the most shielded protons in the molecule, appearing at the most upfield chemical shift. The triplet splitting pattern is a result of coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3). |
Data sourced from Benchchem[1].
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| ~198 | C=O | The carbonyl carbon is highly deshielded and typically appears in this downfield region. |
| ~138 | Quaternary aromatic C | The aromatic carbon attached to the propanoyl group is deshielded by the carbonyl. |
| ~132 | Aromatic C-H | Aromatic carbons typically resonate in this region. |
| ~128 | Aromatic C-H | Aromatic carbons typically resonate in this region. |
| ~118 | -C≡N | The carbon of the nitrile group is deshielded and appears in this characteristic region. |
| ~116 | Quaternary aromatic C | The aromatic carbon attached to the nitrile group. |
| ~32 | Propanoyl -CH₂- | The methylene carbon is deshielded by the adjacent carbonyl group. |
| ~8 | Propanoyl -CH₃ | The methyl carbon is in an aliphatic environment and is the most shielded carbon. |
Note: Specific assignments require 2D NMR techniques for confirmation.
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale for Assignment |
| ~3050 | Medium | Aromatic C-H stretch | C-H stretching vibrations in aromatic rings typically occur just above 3000 cm⁻¹. |
| ~2950 | Medium | Aliphatic C-H stretch | C-H stretching vibrations in alkyl groups occur just below 3000 cm⁻¹. |
| ~2220 | Strong | -C≡N (Nitrile) stretch[1] | The carbon-nitrogen triple bond has a very characteristic and strong absorption in this region. |
| ~1680 | Strong | C=O (Ketone) stretch[1] | The carbonyl group of an aryl ketone typically absorbs strongly in this region. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. |
| ~1600, ~1480 | Medium-Weak | C=C Aromatic ring stretches | These absorptions are characteristic of the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation | Rationale for Fragmentation |
| 159 | [M+H]⁺ (Molecular Ion)[1] | This represents the intact molecule with a proton attached, confirming the molecular weight. |
| 130 | [M-C₂H₅]⁺ | Loss of the ethyl group from the propanoyl side chain is a common fragmentation pathway for propiophenones. |
| 102 | [M-C₂H₅CO]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of the entire propanoyl group. |
Experimental Protocols: A Guide to Data Acquisition
The following sections detail the standard methodologies for obtaining the experimental data presented above. The rationale behind key steps is provided to enhance understanding and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Causality in Experimental Choices:
-
Salt Plates (NaCl or KBr): These materials are transparent to infrared radiation in the analytical region and are therefore used as sample holders. Glass or quartz cannot be used as they absorb IR radiation.
-
Thin Film: A thin film of the sample is necessary to allow sufficient infrared radiation to pass through for detection. If the film is too thick, the absorption bands may be too intense ("off-scale").
-
Background Spectrum: A background spectrum is taken to account for any absorptions from atmospheric gases (e.g., CO₂, H₂O) and the instrument itself. Subtracting the background from the sample spectrum provides a clean spectrum of only the analyte.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Causality in Experimental Choices:
-
Ionization (e.g., ESI): The sample must be ionized to be manipulated by the electric and magnetic fields of the mass spectrometer. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for determining the molecular weight of intact molecules, often observed as the protonated species [M+H]⁺.
-
High Vacuum: The interior of a mass spectrometer is kept under a high vacuum to prevent ions from colliding with gas molecules, which would interfere with their path to the detector.
-
Fragmentation Analysis: The pattern of fragment ions provides valuable structural information. The fragmentation is often predictable based on the stability of the resulting carbocations and neutral losses.
Conclusion
This guide provides a consolidated reference for the experimental data of this compound. By cross-referencing literature values with detailed experimental protocols and their underlying scientific principles, researchers can confidently verify the identity and purity of their synthesized or procured material. The presented data and workflows serve as a foundational tool for those utilizing this versatile chemical building block in their research and development endeavors.
References
-
This compound | C10H9NO | CID 10773246 - PubChem. National Institutes of Health. [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 4-Propanoylbenzonitrile in Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4-propanoylbenzonitrile, a crucial building block in the synthesis of various pharmaceutical agents and functional materials. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of this analyte within a complex reaction matrix.
The Analytical Challenge: Quantifying this compound
This compound is commonly synthesized via the Friedel-Crafts acylation of benzonitrile with propanoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The resulting reaction mixture is a complex milieu containing the desired product, unreacted starting materials, the catalyst, and potential side products. These impurities can include isomers (e.g., 2-propanoylbenzonitrile and 3-propanoylbenzonitrile) and products of over-acylation.[3] An effective analytical method must be able to selectively quantify the this compound isomer in the presence of these closely related compounds.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by a multitude of factors including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical figures of merit such as accuracy, precision, sensitivity, and throughput. Here, we compare three workhorse techniques in the analytical chemist's arsenal.
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | Versatile, suitable for non-volatile and thermally labile compounds, high resolution.[5] | Requires a reference standard for quantification, potential for matrix effects. |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[6] | High efficiency for volatile and semi-volatile compounds, excellent sensitivity with specific detectors. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] | Primary analytical method (can provide quantification without a specific reference standard of the analyte), provides structural information.[8][9] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a powerful technique for the separation and quantification of aromatic ketones. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
This compound is a moderately polar, non-volatile compound, making it an ideal candidate for reversed-phase HPLC analysis. The presence of the polar nitrile and ketone functionalities, combined with the nonpolar aromatic ring, allows for good retention and separation on a C18 column. By carefully selecting the mobile phase composition, it is possible to achieve baseline separation of the this compound from its isomers and other reaction components.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of polar and non-polar impurities. A starting condition could be 40:60 (v/v) Acetonitrile:Water, ramping to 70:30 (v/v) over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the initial mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Gas Chromatography (GC)
GC is a highly efficient separation technique for volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative and qualitative information.
This compound has a sufficiently high vapor pressure to be amenable to GC analysis. The high resolving power of capillary GC columns is well-suited for separating the isomers of propanoylbenzonitrile. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) can confirm the identity of the analyte and any impurities.
Caption: Workflow for the quantitative analysis of this compound by GC.
-
Instrumentation: Gas chromatograph equipped with an FID or MS detector and a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Reagents: Dichloromethane (GC grade), this compound reference standard.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature (FID): 280°C.
-
MS Transfer Line Temperature: 280°C.
-
-
Sample Preparation:
-
Dilute an accurately weighed sample of the reaction mixture in a known volume of dichloromethane.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in dichloromethane.
-
Prepare a series of calibration standards by serial dilution.
-
-
Quantification:
-
Generate a calibration curve by injecting the standards.
-
Inject the sample and determine the peak area of this compound.
-
Calculate the concentration from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement, meaning it can be used for quantification without the need for a specific reference standard of the analyte.[10] Instead, a certified internal standard of a different, structurally unrelated compound is used.
The 1H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons that are well-resolved from potential impurities. By integrating a unique signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of this compound can be determined.[7] This is particularly advantageous in early-stage drug development where a certified reference standard of the analyte may not be available.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Reagents: Deuterated chloroform (CDCl₃), certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to be conservative).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl group) and a signal of the internal standard.
-
Calculate the purity or concentration using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Performance Comparison
| Parameter | HPLC | GC | qNMR |
| Specificity | High, dependent on column and mobile phase. | Very high, especially with MS detection. | High, based on unique chemical shifts. |
| Linearity | Excellent over a wide concentration range. | Excellent over a wide concentration range. | Inherently linear. |
| Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. | High, traceable to a primary standard. |
| Precision | Excellent (RSD < 2%). | Excellent (RSD < 2%). | Good to excellent (RSD < 1-3%). |
| LOD/LOQ | Low (µg/mL to ng/mL range). | Very low (ng/mL to pg/mL range). | Higher (mg/mL range). |
| Throughput | Moderate to high. | Moderate to high. | Low to moderate. |
| Reference Standard | Requires a specific standard of this compound. | Requires a specific standard of this compound. | Requires a certified internal standard (not the analyte). |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening , a validated HPLC method is often the most practical choice, offering a good balance of speed, sensitivity, and robustness.
-
When high sensitivity is required or for the analysis of volatile impurities , GC-MS is the preferred technique.
-
For the certification of reference materials or when a specific standard of the analyte is unavailable , qNMR is the most powerful and reliable method, providing direct and accurate quantification traceable to a primary standard.
By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and consistency of their synthetic processes.
References
-
SIELC Technologies. (2018). Benzonitrile, 4-(acetyloxy)-. Retrieved from [Link]
-
Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]
-
PubChem. (n.d.). Propiophenone. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]
-
CBI. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Karger. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]
-
Actylis Lab Solutions. (n.d.). Gradient HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournals.net [chemistryjournals.net]
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- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Propanoylbenzonitrile for Advanced Research
In the landscape of pharmaceutical research and drug development, the synthesis of precisely functionalized intermediates is a critical cornerstone. Among these, 4-propanoylbenzonitrile stands out as a valuable building block, featuring a reactive ketone and a versatile nitrile group on a phenyl scaffold. This guide provides an in-depth, comparative analysis of two distinct and peer-reviewed methodologies for the synthesis of this key intermediate: a classic organometallic approach utilizing an organocadmium reagent and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices to empower informed decisions in your synthetic endeavors.
Method 1: The Classic Approach - Synthesis via an Organocadmium Reagent
The use of organocadmium reagents for the preparation of ketones from acyl chlorides is a well-established, though increasingly less common, method in organic synthesis. This approach leverages the moderated reactivity of organocadmium compounds compared to their Grignard or organolithium counterparts, which helps to prevent the over-addition to the ketone product to form a tertiary alcohol.
The synthesis of this compound via this route begins with the preparation of a Grignard reagent from 4-bromobenzonitrile. This organomagnesium intermediate is then transmuted to the corresponding organocadmium reagent by treatment with cadmium chloride. The resulting di(4-cyanophenyl)cadmium is then reacted in situ with propanoyl chloride to yield the desired ketone.
Experimental Protocol: Synthesis via Organocadmium Reagent
Step 1: Preparation of the Grignard Reagent In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq.) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-bromobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The mixture is then heated to reflux until the magnesium is consumed.
Step 2: Formation of the Organocadmium Reagent The Grignard solution is cooled to 0 °C in an ice bath. Anhydrous cadmium chloride (0.5 eq.), previously dried under vacuum, is added portion-wise under a stream of nitrogen. The reaction mixture is then stirred at room temperature for 2 hours.
Step 3: Acylation and Work-up The reaction mixture is again cooled to 0 °C, and a solution of propanoyl chloride (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary: Organocadmium Method
| Parameter | Value | Reference |
| Yield | ~60-70% | [1] |
| Reaction Time | ~8 hours | [1] |
| Temperature | 0 °C to reflux | [1] |
| Key Reagents | 4-bromobenzonitrile, Mg, CdCl₂, propanoyl chloride | [1] |
| Advantages | - Classic, well-understood method- Avoids over-addition to the ketone | |
| Disadvantages | - Use of highly toxic cadmium chloride- Multi-step, in-situ process- Requires strictly anhydrous conditions |
Mechanistic Rationale
The success of this method hinges on the difference in reactivity between organomagnesium and organocadmium reagents. Grignard reagents are highly nucleophilic and will readily add to the newly formed ketone. In contrast, the corresponding organocadmium reagent is significantly less reactive and selectively reacts with the highly electrophilic acyl chloride, leaving the ketone product intact.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Propanoylbenzonitrile
As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Propanoylbenzonitrile (also known as 4-cyanopropiophenone) demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural and causal framework to ensure that every step, from initial handling to final disposal, is conducted with the highest degree of safety and scientific integrity.
The core principle of chemical disposal is risk mitigation. For this compound, this involves understanding its specific toxicological and physical hazards to prevent accidental exposure, environmental contamination, and dangerous chemical reactions. This document serves as your operational directive for managing this compound responsibly within a research or drug development setting.
Core Hazard Profile & Risk Assessment
Before any handling or disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that dictate our handling and disposal strategy.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Signal Word | Hazard Statement & Code | Practical Implication |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Eating, drinking, or smoking in the lab is strictly prohibited.[1] |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity. Protective gloves are mandatory.[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | Direct contact will likely cause redness, itching, and inflammation.[1] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | Splashes can cause significant and potentially lasting eye damage.[1] |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | Inhaling dust or aerosols can be toxic. All handling of solids should occur in a ventilated enclosure.[1] |
| Flammable Liquid (Category 4) | Warning | H227: Combustible liquid | The substance can ignite if exposed to a high-temperature ignition source. It must be kept away from open flames and hot surfaces. |
Personal Protective Equipment (PPE) & Safe Handling
The identified hazards directly inform the required level of personal protection. The objective is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection : Wear nitrile or neoprene gloves.[2] Nitrile gloves offer excellent protection against incidental splashes of many organic chemicals and are a standard in most laboratory settings.[3] If prolonged contact is anticipated, consult a specific glove compatibility chart. Always remove and replace gloves immediately if contamination occurs.[4]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[5] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[6]
-
Body Protection : A standard laboratory coat is required. For tasks involving larger quantities, a chemically resistant apron is recommended.[6]
-
Ventilation : Always handle this compound inside a certified chemical fume hood to mitigate the risk of inhalation.[7][8]
Spill Management Protocol
An effective response to a chemical spill is a critical component of laboratory safety. The correct procedure depends on the scale of the spill.
Minor Spill (Manageable by Laboratory Personnel)
A minor spill is typically a few grams or milliliters in a contained area within a fume hood.
-
Alert & Isolate : Immediately notify colleagues in the vicinity. Restrict access to the spill area.[9]
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Work from the outside of the spill inward to prevent spreading.[6][9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Waste : Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[10]
-
Decontaminate : Clean the spill surface thoroughly with soap and water.[6] Collect the cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.[10]
-
Label & Dispose : Seal and label the container as "Hazardous Waste" with the chemical name and report it for disposal through your institution's Environmental Health & Safety (EHS) department.
Major Spill (Requires Emergency Response)
A major spill involves a large quantity of material, occurs outside of a containment area, or presents an immediate fire or respiratory hazard.[6]
-
EVACUATE : Immediately alert everyone in the area and evacuate the laboratory.
-
ISOLATE : Close the laboratory doors to confine vapors and prevent entry.
-
NOTIFY : Call your institution's emergency number and/or EHS department. Provide them with the chemical name, location, and approximate quantity of the spill.
-
ASSIST : Await the arrival of the trained emergency response team. Provide them with the Safety Data Sheet (SDS) for this compound.
Below is a decision tree to guide the immediate response to a spill.
Caption: Spill Response Decision Tree for this compound.
Standard Operating Procedure for Disposal
The disposal of this compound and its associated waste must be handled as a regulated hazardous waste stream.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][11]
Step 1: Waste Characterization and Segregation
This compound is a non-halogenated organic solid/liquid. It must be segregated into a waste stream compatible with similar organic compounds.
-
Causality : Improper segregation can lead to dangerous reactions. For instance, mixing organic nitriles with strong oxidizing agents or acids can lead to violent exothermic reactions.[12] Always maintain separate, clearly labeled waste containers for different hazard classes (e.g., organic solvents, acids, bases).[13]
Step 2: Containerization
-
Primary Container : Collect all waste containing this compound (including contaminated solids like silica gel, absorbent materials, and PPE) in a chemically compatible, sealable container. High-density polyethylene (HDPE) containers are suitable for this purpose.[14]
-
Container Integrity : Ensure the container has a screw-top cap and is in good condition with no leaks. Keep the container closed at all times except when adding waste.[12] This is a regulatory requirement and prevents the release of harmful vapors.
Step 3: Labeling
Proper labeling is a critical compliance and safety step.
-
Required Information : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.[12]
-
The words "Hazardous Waste".[13]
-
The specific hazards (e.g., "Toxic," "Combustible").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Secondary Containment : The waste container must be placed within a larger, chemically resistant tub or bin to contain any potential leaks.[12]
-
Segregation : Store the container away from incompatible materials, particularly strong acids and oxidizers.[13]
Step 5: Arranging for Final Disposal
-
Institutional Protocol : Follow your institution's specific procedures for waste pickup. This typically involves submitting an online or paper request to the EHS department.
-
Licensed Disposal : The EHS department will then arrange for a licensed hazardous waste contractor to transport and dispose of the material in compliance with all Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[15]
The following diagram illustrates the complete disposal workflow.
Caption: End-to-end workflow for the disposal of this compound waste.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinsate : The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste in your organic solvent waste stream.[13]
-
Deface Label : After triple rinsing and air-drying in a fume hood, completely remove or deface the original chemical label.[13]
-
Final Disposal : The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash, per institutional policy).[13]
By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 4-Propanoylbenzonitrile
This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling 4-Propanoylbenzonitrile (also known as 4-cyanopropiophenone). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity. The procedures outlined herein are designed as a self-validating system to mitigate the specific risks associated with this compound.
Hazard Assessment & Risk Profile: Understanding the "Why"
Effective safety protocols are built on a precise understanding of the risks. This compound is not a benign laboratory reagent; its hazard profile demands rigorous respect and control measures.
GHS Classification and Toxicological Concerns: The Globally Harmonized System (GHS) classifies this compound with several key hazards that dictate our handling procedures.[1] It is harmful if swallowed, in contact with skin, and if inhaled.[1] Furthermore, it is a confirmed skin and serious eye irritant and may cause respiratory irritation.[1]
The primary routes of exposure—dermal, oral, and inhalation—are all significant. While specific toxicological data on this exact molecule is limited, the broader family of benzonitriles and related organonitriles warrants a high degree of caution. A documented case of occupational poisoning by a structurally related compound, 4-Methylsulfonyl-benzonitrile, resulted in severe toxic encephalopathy and peripheral neuropathy when handled without adequate PPE, underscoring the potential for severe neurological effects.[2][3] This precedent establishes a critical principle: exposure must be minimized not only to prevent acute irritation but also to protect against potential, under-documented systemic and neurological toxicity.
Data Presentation: Chemical & Hazard Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem[1] |
| CAS Number | 52129-98-3 | PubChem[1] |
| Molecular Weight | 159.18 g/mol | PubChem[1] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335, H402 | PubChem[1], Sigma-Aldrich |
| Hazard Summary | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant, Respiratory Irritant, Harmful to Aquatic Life | PubChem[1], Sigma-Aldrich |
Core Protective Measures: A Multi-Layered Defense
Safety is achieved through layers of protection, starting with engineering controls and followed by carefully selected Personal Protective Equipment.
Primary Engineering Control: The Chemical Fume Hood
Causality: All manipulations of this compound, especially handling the solid powder or preparing solutions, must be performed inside a certified chemical fume hood.[4] This is your primary and most critical line of defense. The fume hood's directed airflow contains and exhausts harmful dust and vapors, directly mitigating the inhalation hazard identified by its H332 and H335 classifications.[1]
Personal Protective Equipment (PPE) Selection by Task
The level of PPE must be commensurate with the risk of exposure associated with a specific task. The following matrix provides guidance for common laboratory operations.
| Task | Minimum PPE Requirement | Rationale & Expert Insight |
| Weighing Solid (<1g) | Nitrile Gloves (Double), Lab Coat, Safety Goggles | Static electricity can cause the fine powder to become airborne. Double gloving minimizes the risk of contamination when removing the outer pair after handling. Goggles provide superior protection from airborne particulates over safety glasses. |
| Solution Preparation / Synthesis | Chemical-Resistant Gloves (Nitrile minimum), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat | The risk of splashes is highest during liquid transfers. A face shield protects the entire face, and a chemical-resistant apron provides a necessary barrier against corrosive or dermally toxic liquids.[5] |
| Large Scale (>10g) or High-Energy Operations | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl), Hooded Coveralls, Chemical Splash Goggles, Face Shield | Operations at scale increase the magnitude of potential exposure. Impervious, hooded coveralls offer full-body protection.[6][7] Glove material should be verified for compatibility and breakthrough time. |
| Spill Cleanup | See Section 3.3 | Emergency response requires an elevated level of protection. |
Expert Insights on PPE Selection:
-
Gloves: Always wear protective gloves.[8] For this compound, nitrile gloves are a suitable minimum. However, for prolonged contact or immersion, consult the manufacturer's glove compatibility data. Contaminated gloves can be more dangerous than no gloves, as they trap the chemical against the skin.[6] A scheduled replacement of gloves during long procedures is a field-proven best practice.
-
Body Protection: Do not wear synthetic fiber clothing, which can accumulate static and pose a risk with flammable solvents. Cotton-based clothing is preferable.[6] A standard lab coat is a minimum, but a chemical-resistant apron or suit is required when splashes are possible.[5]
-
Footwear: Never wear perforated shoes or sandals in the lab. Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory to protect from spills.[6]
Operational Plans & Workflows
Protocol: PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination. The "doffing" (removal) process is where most contamination incidents occur.
Caption: Logical sequence for donning and doffing PPE to minimize contamination.
Emergency Protocols: Spills and Exposures
Immediate and correct action is vital. All personnel must know the location of safety showers and eyewash stations.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Small Spill (<5g, contained in fume hood): Wearing appropriate PPE (double gloves, goggles, lab coat), cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep or scoop the material into a designated hazardous waste container.[9]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact the institution's environmental health and safety (EHS) office immediately.
Decontamination and Disposal Plan
Proper disposal is not an afterthought; it is an integral part of the experimental plan. This compound and all materials contaminated with it must be treated as hazardous waste.[9]
Disposal Causality: The H402 classification (Harmful to aquatic life) makes improper disposal, such as drain disposal, an environmental hazard. Furthermore, due to its acute toxicity, all associated waste, including empty containers and contaminated PPE, must be segregated and disposed of through a licensed hazardous waste contractor.[9]
Step-by-Step Disposal Protocol:
-
Waste Identification: All this compound waste, spill cleanup materials, and contaminated disposable PPE are classified as hazardous waste.
-
Segregation: Keep this waste stream separate from all other laboratory waste to prevent cross-contamination.[9]
-
Containerization: Use only approved, sealed, and clearly labeled hazardous waste containers.[9] The label must include "Hazardous Waste" and the chemical name "this compound."
-
Empty Containers: The original product container, even when "empty," must be disposed of in the same hazardous waste container. It is not regular trash. This follows the principle for managing acutely toxic "P-listed" wastes.[10]
-
Final Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS).[9]
Caption: Mandated workflow for the disposal of this compound waste.
By adhering to these scientifically grounded procedures, you build a robust culture of safety that protects you, your colleagues, and your research.
References
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Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
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Title: Recommended PPE to handle chemicals Source: Bernardo Ecenarro URL: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
